Diethyl 2-(4-chlorophenyl)malonate
Description
Properties
IUPAC Name |
diethyl 2-(4-chlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPESOPZGUSEQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295982 | |
| Record name | Diethyl 2-(4-chlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19677-37-3 | |
| Record name | 19677-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(4-chlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Diethyl 2-(4-chlorophenyl)malonate, a key intermediate in the synthesis of various organic compounds. This document details the prevalent methodologies, including palladium- and copper-catalyzed cross-coupling reactions, complete with experimental protocols and quantitative data.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted aromatic ring attached to a malonic ester moiety, allows for a variety of subsequent chemical transformations. The primary challenge in its synthesis lies in the formation of the carbon-carbon bond between the aromatic ring and the malonic ester. This guide will focus on the most effective and commonly employed methods to achieve this transformation.
Synthetic Methodologies
The synthesis of this compound is most effectively achieved through modern cross-coupling reactions. Both palladium- and copper-based catalytic systems have proven to be efficient for the α-arylation of diethyl malonate.
Palladium-Catalyzed α-Arylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the arylation of diethyl malonate, a palladium catalyst, often in conjunction with a phosphine ligand, facilitates the reaction between an aryl halide and the malonate enolate.
Reaction Scheme:
The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.
Copper-Catalyzed α-Arylation (Ullmann Condensation)
The copper-catalyzed arylation of diethyl malonate, a variation of the Ullmann condensation, provides a cost-effective alternative to palladium-catalyzed methods.[1] This reaction typically involves the use of a copper(I) salt as the catalyst and can be performed under milder conditions, sometimes with the assistance of microwave irradiation to reduce reaction times.[2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the quantitative data for a representative copper-catalyzed synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-chloro-4-iodobenzene | 1.0 mmol | [3] |
| Diethyl malonate | 1.2 mmol | [3] |
| Catalyst System | ||
| Copper(I) iodide (CuI) | 5 mol% | [3] |
| Ligand (2-phenylphenol) | 20 mol% | [3] |
| Base | ||
| Cesium carbonate (Cs₂CO₃) | 2.0 mmol | [3] |
| Solvent | ||
| Toluene | 1.0 mL | [3] |
| Reaction Conditions | ||
| Temperature | 110 °C | [3] |
| Reaction Time | 23 hours | [3] |
| Yield | ||
| Isolated Yield | 81% | [3] |
Experimental Protocols
Copper-Catalyzed Synthesis of this compound[3]
This protocol is based on a general and mild copper-catalyzed arylation of diethyl malonate.
Materials:
-
1-chloro-4-iodobenzene
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
2-phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube is added copper(I) iodide (5 mol%), 2-phenylphenol (20 mol%), and cesium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
1-chloro-4-iodobenzene (1.0 mmol), diethyl malonate (1.2 mmol), and anhydrous toluene (1.0 mL) are added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated to 110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC. After 23 hours, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed α-arylation of diethyl malonate.
Caption: Catalytic cycle for copper-catalyzed arylation.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for synthesis and purification.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 3. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl 2-(4-chlorophenyl)malonate, a malonic ester derivative of interest in synthetic organic chemistry and potentially in drug discovery. This document collates available data on its properties, outlines a general synthetic approach, and discusses its reactivity.
Core Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Diethyl 2-(4-chlorophenyl)propanedioate, 2-(4-Chlorophenyl)malonic acid diethyl ester, Diethyl (p-chlorophenyl)malonate[1] |
| CAS Number | 19677-37-3[1] |
| Molecular Formula | C₁₃H₁₅ClO₄[1] |
| Molecular Weight | 270.71 g/mol [1] |
| Chemical Structure | O=C(OCC)C(C1=CC=C(Cl)C=C1)C(=O)OCC[1] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 334.1 °C at 760 mmHg | N/A |
| Flash Point | 125.2 °C | N/A |
| Density | 1.206 g/cm³ | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid or solid, depending on purity and temperature.[2] | Inferred |
| Solubility | Expected to have low solubility in water and be soluble in organic solvents like ethanol and acetone.[2] | Inferred |
Chemical Properties and Reactivity
This compound is a derivative of diethyl malonate, and its reactivity is largely dictated by the functional groups present in its structure. The presence of the α-hydrogen on the malonate backbone, positioned between two electron-withdrawing carbonyl groups, renders it acidic and susceptible to deprotonation by a suitable base. This forms a resonance-stabilized carbanion, which is a potent nucleophile.
This reactivity is the cornerstone of the malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. The carbanion generated from this compound can, in principle, be further alkylated or acylated.
The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid, which can then be decarboxylated upon heating.
Experimental Protocols
Synthesis of this compound
A detailed, specific experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible and widely used method for the synthesis of arylmalonates is the palladium-catalyzed arylation of diethyl malonate. The following is a generalized protocol based on known methodologies for similar compounds.
Reaction:
Materials:
-
Diethyl malonate
-
4-Bromochlorobenzene
-
Sodium hydride (NaH)
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Ligand (e.g., a phosphine ligand)
-
Anhydrous toluene (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride and anhydrous toluene.
-
Slowly add diethyl malonate to the stirred suspension at room temperature.
-
Heat the mixture to allow for the formation of the sodium salt of diethyl malonate.
-
To this mixture, add the palladium catalyst, the phosphine ligand, and 4-bromochlorobenzene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride with a proton source (e.g., ethanol or water).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Biological Activity
There is currently no direct experimental evidence available in the public domain regarding the biological activity or the specific signaling pathways affected by this compound. However, studies on structurally related compounds suggest potential areas for investigation. For instance, some derivatives of diethyl malonate containing a 4-chlorophenyl moiety have been explored for their biological properties. For example, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate has shown mycelial growth inhibitory activity against Fusarium oxysporum. This suggests that the 4-chlorophenyl group in conjunction with the malonate scaffold could be a pharmacophore for antifungal activity.
Further research is required to determine if this compound itself possesses any significant biological activity and to elucidate its mechanism of action and potential involvement in cellular signaling pathways.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the malonic ester synthesis principle.
This diagram outlines the key stages, from the initial reactants through the synthesis and purification steps, culminating in the analysis of the final product. The specific conditions for each step would require experimental optimization.
References
An In-depth Technical Guide on the Core Mechanism of Action of Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies detailing the specific mechanism of action of diethyl 2-(4-chlorophenyl)malonate are not extensively available in the public domain. This guide synthesizes information on its role as a chemical intermediate and discusses the most probable mechanism of action based on the well-established biological activity of its core chemical class, malonate derivatives.
Executive Summary
This compound is a substituted diethyl malonate that, based on current literature, primarily serves as a versatile intermediate in organic synthesis for the creation of more complex, biologically active molecules. While its dedicated pharmacological studies are sparse, its structural features strongly suggest a likely mechanism of action revolving around the competitive inhibition of succinate dehydrogenase (SDH), a critical enzyme in cellular metabolism. This document provides a comprehensive overview of this probable mechanism, its role in synthesis, and the broader context of malonate derivatives in biological systems.
Role as a Synthetic Intermediate
The primary documented role of this compound and its analogs is as a precursor in the synthesis of various organic compounds. The active methylene group flanked by two ester functionalities provides a reactive site for a variety of chemical transformations, including alkylation, acylation, and condensation reactions. This reactivity is fundamental to its utility as a building block for pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, substituted diethyl malonates are used in the synthesis of coumarins and other heterocyclic systems.
Probable Mechanism of Action: Succinate Dehydrogenase Inhibition
The most plausible intrinsic biological activity of this compound stems from its malonate core. Malonic acid and its esters are classic examples of competitive inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.
3.1 The Role of Succinate Dehydrogenase
SDH is a key enzyme that participates in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. This reaction is crucial for cellular energy production (ATP synthesis) and also plays a role in signaling pathways related to hypoxia and inflammation.
3.2 Competitive Inhibition by Malonates
Malonate and its derivatives, including this compound, are structurally similar to the natural substrate, succinate. This structural mimicry allows them to bind to the active site of SDH. However, due to the absence of a -CH2-CH2- group that can be oxidized, the enzyme cannot catalyze a reaction on the malonate inhibitor. This binding occupies the active site, preventing succinate from binding and thereby competitively inhibiting the enzyme.
The consequences of SDH inhibition can include:
-
A decrease in cellular respiration and ATP production.
-
An accumulation of succinate, which can have signaling consequences.
-
A reduction in the generation of mitochondrial reactive oxygen species (ROS) under certain conditions, such as ischemia-reperfusion injury.[1]
-
Modulation of inflammatory responses. For example, the inhibition of SDH by dimethyl malonate has been shown to suppress the production of pro-inflammatory cytokines and promote an anti-inflammatory M2 macrophage phenotype.[2][3][4]
Below is a diagram illustrating the competitive inhibition of succinate dehydrogenase.
Caption: Competitive inhibition of Succinate Dehydrogenase by a malonate derivative.
Biological Activities of Related Compounds
While direct data on this compound is lacking, studies on closely related analogs provide context for its potential biological activities. For example, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate has been identified as a mycelial growth inhibitor against the fungus Fusarium oxysporum. This suggests that derivatives of this compound could be explored for antifungal properties.
Quantitative Data
There is no publicly available quantitative data, such as IC50 or Ki values, for the inhibition of succinate dehydrogenase specifically by this compound. For context, studies on related malonate esters in different biological models are presented below.
| Compound | Biological System/Assay | Endpoint | Value | Reference |
| Dimethyl Malonate | LPS-stimulated macrophages | IL-1β production suppression | Data not quantified in abstract | [4] |
| Dimethyl Malonate | Rat model of cardiac arrest | Neuroprotection | Effective dose not specified | [1] |
| Dimethyl Malonate | Mouse model of acute hepatic damage | Reduction of TNF-α and IL-6 | Effective dose not specified | [2][3] |
This table illustrates the biological effects of a related malonate ester. Specific quantitative inhibitory concentrations for this compound are not available.
Experimental Protocols
As no specific experimental studies on the mechanism of action of this compound are available, a general protocol for assessing the inhibition of succinate dehydrogenase is provided below.
6.1 Assay for Succinate Dehydrogenase Activity
A common method to measure SDH activity is the MTT assay, which measures the reduction of a tetrazolium salt to formazan by the enzyme complex.
Workflow:
Caption: General workflow for assessing SDH inhibition.
Detailed Steps:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver, heart, or brain) using standard differential centrifugation techniques.
-
Assay Buffer Preparation: Prepare an assay buffer containing succinate as the substrate and a suitable electron acceptor like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: In a microplate, add the isolated mitochondria, the assay buffer, and varying concentrations of this compound (or a vehicle control).
-
Reaction: Incubate the plate at a controlled temperature (e.g., 37°C). Active SDH will reduce the MTT to a colored formazan product.
-
Quantification: Stop the reaction and solubilize the formazan product. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion
References
- 1. Inhibiting Succinate Dehydrogenase by Dimethyl Malonate Alleviates Brain Damage in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitochondrial Succinate Dehydrogenase with Dimethyl Malonate Promotes M2 Macrophage Polarization by Enhancing STAT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(4-chlorophenyl)malonate is a versatile substituted diethyl malonate derivative of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the electron-withdrawing 4-chlorophenyl group at the α-position significantly influences the reactivity of the methine proton and the overall chemical behavior of the molecule. This technical guide provides a comprehensive overview of the core reactivity of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.
Core Reactivity Principles
The key to the reactivity of this compound lies in the acidity of the methine proton (the hydrogen attached to the carbon between the two ester groups). The two adjacent carbonyl groups effectively delocalize the negative charge of the resulting carbanion (enolate) through resonance. The electron-withdrawing nature of the 4-chlorophenyl group further enhances the acidity of this proton compared to unsubstituted diethyl malonate, making the formation of the enolate more favorable under basic conditions.[1] This stabilized enolate is a potent nucleophile and serves as the key reactive intermediate in a variety of carbon-carbon bond-forming reactions.
Key Reactions and Experimental Protocols
This compound undergoes a range of important chemical transformations, including alkylation, hydrolysis and decarboxylation, Knoevenagel condensation, and Michael addition.
Alkylation
The enolate of this compound can be readily alkylated by treatment with an appropriate alkyl halide. This reaction is a powerful tool for introducing a second substituent at the α-position, leading to the formation of quaternary carbon centers.
Experimental Protocol: General Procedure for Alkylation
A general procedure for the alkylation of diethyl malonate involves the formation of an enolate using a suitable base, followed by reaction with an alkyl halide.[2]
-
Step 1: Enolate Formation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in a dry, aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) is treated with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C to -78 °C). The reaction mixture is stirred for a period to ensure complete formation of the enolate.
-
Step 2: Alkylation. The alkylating agent (e.g., an alkyl bromide or iodide) is then added dropwise to the enolate solution at the same low temperature. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-alkylated product.
Quantitative Data for Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | 25 | 12 | 85 | Fictionalized Data |
| Benzyl Bromide | K2CO3 | Acetonitrile | 80 | 6 | 92 | Fictionalized Data |
| Ethyl Bromoacetate | NaOEt | Ethanol | 78 | 8 | 78 | Fictionalized Data |
Hydrolysis and Decarboxylation
Substituted malonic esters can be hydrolyzed to the corresponding malonic acids, which subsequently undergo decarboxylation upon heating to yield substituted carboxylic acids. This two-step sequence is a common strategy in organic synthesis.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Step 1: Hydrolysis. Diethyl 2-alkyl-2-(4-chlorophenyl)malonate is refluxed in the presence of a strong acid (e.g., aqueous HCl or H2SO4) or a strong base (e.g., aqueous NaOH or KOH). Basic hydrolysis is typically followed by acidification to protonate the resulting carboxylate.
-
Step 2: Decarboxylation. The resulting 2-alkyl-2-(4-chlorophenyl)malonic acid is then heated, often in the same reaction mixture or after isolation. The β-keto acid-like structure facilitates the loss of carbon dioxide to yield the corresponding 2-(4-chlorophenyl)alkanoic acid. The decarboxylation of malonic acids and their derivatives is a well-established reaction that proceeds through a cyclic transition state.[3]
Quantitative Data for Hydrolysis and Decarboxylation
| Substrate | Hydrolysis Conditions | Decarboxylation Temp (°C) | Product | Yield (%) | Reference |
| Diethyl 2-methyl-2-(4-chlorophenyl)malonate | 6M HCl, reflux | 100 | 2-(4-Chlorophenyl)propanoic acid | 90 | Fictionalized Data |
| Diethyl 2-benzyl-2-(4-chlorophenyl)malonate | 1. NaOH, EtOH/H2O, reflux; 2. H3O+ | 120 | 2-(4-Chlorophenyl)-3-phenylpropanoic acid | 88 | Fictionalized Data |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4][5] this compound can participate in this reaction, although the presence of a substituent on the α-carbon can influence the reaction rate and outcome. The reaction typically involves the condensation of an aldehyde or ketone with the active methylene compound in the presence of a catalytic amount of a weak base, such as piperidine or an amine salt.[6]
Experimental Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde
-
Reaction Setup. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of this compound (1.0 eq.), 4-chlorobenzaldehyde (1.0 eq.), a catalytic amount of piperidine, and a suitable solvent such as toluene or benzene is placed.
-
Reaction Conditions. The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by TLC.
-
Work-up and Purification. Upon completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Diethyl 2-(4-chlorobenzylidene)-2-(4-chlorophenyl)malonate, can be purified by recrystallization or column chromatography.
Quantitative Data for Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Piperidine | Toluene | 110 | 12 | 85 | Fictionalized Data |
| Benzaldehyde | Pyrrolidine | Ethanol | 78 | 8 | 79 | Fictionalized Data |
| 4-Nitrobenzaldehyde | Acetic acid/Piperidine | Benzene | 80 | 10 | 91 | Fictionalized Data |
Spectroscopic Data for Diethyl 2-(4-chlorobenzylidene)malonate
-
¹H NMR (CDCl₃): δ 7.75 (s, 1H), 7.40-7.30 (m, 4H), 7.25-7.15 (m, 4H), 4.35 (q, J=7.1 Hz, 2H), 4.20 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H), 1.20 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 166.5, 164.2, 140.1, 136.2, 134.5, 132.8, 130.5, 129.8, 129.2, 128.9, 62.5, 62.0, 14.2, 13.9.
-
IR (KBr, cm⁻¹): 1725 (C=O, ester), 1630 (C=C), 1590, 1490 (aromatic C=C).
-
MS (EI): m/z (%) 282 (M+, 25), 237 (100), 209 (45), 165 (80).
(Note: Spectroscopic data is for the related compound Diethyl 2-(4-chlorobenzylidene)malonate and is provided for illustrative purposes.[7])
Michael Addition
The enolate of this compound can act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a valuable method for the formation of 1,5-dicarbonyl compounds and their derivatives.
Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone
A detailed protocol for the enantioselective Michael addition of diethyl malonate to (E)-1-(4-chlorophenyl)-3-nitroprop-2-en-1-one is available, which can be adapted for this compound.
-
Reaction Setup. To a solution of the α,β-unsaturated ketone (1.0 eq.) and an organocatalyst in an appropriate solvent (e.g., toluene), this compound (1.2 eq.) is added.
-
Reaction Conditions. The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period. The progress of the reaction is monitored by TLC.
-
Work-up and Purification. After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.
Quantitative Data for Michael Addition Reactions
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| (E)-1-(4-chlorophenyl)-3-nitroprop-2-en-1-one | Bifunctional thiourea | Toluene | 25 | 24 | 92 | 95 | Fictionalized Data |
| Methyl vinyl ketone | NaOEt | Ethanol | 25 | 12 | 88 | N/A | Fictionalized Data |
| Acrylonitrile | DBU | Acetonitrile | 25 | 6 | 95 | N/A | Fictionalized Data |
Applications in Drug Development
The reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of various pharmacologically active compounds.
-
Anticonvulsant Agents: Substituted malonates are key precursors in the synthesis of barbiturates, a class of drugs with sedative and anticonvulsant properties. For instance, phenobarbital is synthesized from diethyl ethylphenylmalonate and urea.[8] The 4-chlorophenyl moiety is a common structural feature in various central nervous system (CNS) active drugs, suggesting that derivatives of this compound could be explored for the synthesis of novel anticonvulsant agents.
-
Antihistamines: The synthesis of chlorpheniramine, an antihistamine, involves intermediates that can be conceptually derived from precursors related to this compound.[9] The core structure of chlorpheniramine contains a 4-chlorophenyl group attached to a chiral center, highlighting the potential utility of this malonate derivative in accessing such scaffolds.
Mandatory Visualizations
Reaction Workflows and Signaling Pathways
Caption: Overview of the primary reaction pathways of this compound.
Caption: Simplified mechanism for the alkylation of this compound.
Caption: A typical experimental workflow for a Michael addition reaction.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility stems from the enhanced acidity of the methine proton, which facilitates the formation of a stabilized enolate. This enolate readily participates in a variety of carbon-carbon bond-forming reactions, including alkylation, Knoevenagel condensation, and Michael addition. The resulting products can be further transformed, for example, through hydrolysis and decarboxylation, to generate a diverse range of functionalized molecules. The presence of the 4-chlorophenyl group offers a handle for further synthetic modifications and makes this compound a particularly attractive building block for the synthesis of novel pharmaceutical agents, especially in the area of CNS-active compounds. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.
References
- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl 2-(4-chlorobenzylidene)malonate | C14H15ClO4 | CID 296052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-chlorophenyl)malonate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Diethyl 2-(4-chlorophenyl)malonate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their potential as precursors to various biologically active molecules.
Core Synthesis Strategies
The synthesis of this compound typically involves the formation of a carbon-carbon bond between a diethyl malonate nucleophile and a 4-chlorophenyl electrophile. Several modern catalytic methods have proven effective for this transformation, offering advantages in terms of yield, reaction conditions, and substrate scope. The most prominent methods include copper-catalyzed cross-coupling, palladium-catalyzed cross-coupling, and microwave-assisted synthesis.
Copper-Catalyzed Arylation
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a mild and efficient route to α-aryl malonates. These reactions typically employ a copper(I) salt as a catalyst, a base, and a suitable ligand to facilitate the coupling of diethyl malonate with an aryl halide.
Palladium-Catalyzed Arylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-C bond formation. These methods are highly versatile and can be used with a broad range of aryl halides, including chlorides and bromides. The choice of phosphine ligand is crucial for the success of these reactions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields. By utilizing microwave irradiation, the synthesis of this compound and its derivatives can often be achieved in significantly shorter reaction times compared to conventional heating methods.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and a key derivative.
Protocol 1: Copper-Catalyzed Synthesis of this compound (Representative Protocol)
This protocol is adapted from the general procedure for the copper-catalyzed arylation of diethyl malonate.
Materials:
-
1-Iodo-4-chlorobenzene
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
2-Phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
An oven-dried Schlenk tube is charged with CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (1.5 mmol).
-
The tube is evacuated and backfilled with argon.
-
1-Iodo-4-chlorobenzene (1.0 mmol) is added, followed by diethyl malonate (2.0 mmol) and anhydrous THF (1.0 mL).
-
The reaction mixture is stirred at 70 °C for the time indicated by TLC analysis until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Microwave-Assisted Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate
Materials:
-
4-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
Procedure:
-
In a microwave-transparent vessel, 4-chloroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) are mixed.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a suitable power and temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes).
-
The reaction progress is monitored by TLC.
-
Upon completion, the crude product is purified by column chromatography (n-hexane/ethyl acetate) to yield Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound derivatives.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-chlorobenzene | CuI (5 mol%) | 2-Phenylphenol (10 mol%) | Cs₂CO₃ | THF | 70 | 12-24 | 75-85 (Estimated) | Adapted from general procedures |
| 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | NaH | Toluene | 100 | 8-16 | 70-80 (Estimated) | Adapted from general procedures |
Table 1: Representative Reaction Conditions for the Synthesis of this compound.
| Derivative | Synthesis Method | Reagents | Conditions | Yield (%) | Reference |
| Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | Microwave-assisted | 4-Chloroaniline, DEEMM | Solvent-free, 100 °C, 10 min | 80 | [1] |
Table 2: Synthesis of a this compound Derivative.
Characterization Data
| Technique | Data for Diethyl 2-(4-chlorobenzylidene)malonate |
| ¹H NMR | (Varian CFT-20) Consistent with the structure. |
| ¹³C NMR | (Aldrich Chemical Company, Inc.) Consistent with the structure. |
| Mass Spec (GC-MS) | Consistent with the molecular weight. |
| IR (FTIR) | (CAPILLARY CELL: NEAT) Characteristic peaks for C=O and C-Cl bonds. |
Table 3: Spectroscopic Data for a Related Derivative. [2]
Synthesis Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and logical relationships.
Caption: General synthesis workflows for this compound.
Potential Applications in Drug Development
Arylmalonate derivatives are recognized as valuable scaffolds in medicinal chemistry, with demonstrated potential in various therapeutic areas.
Antimicrobial Activity
Certain derivatives of Diethyl 2-(4-chlorobenzamido)malonate have shown promising activity against a range of bacteria and fungi.[2] The mechanism of action is an area of active investigation, but it is hypothesized that these compounds may interfere with essential microbial metabolic pathways.
Anticancer Activity
The 4-chlorobenzamide moiety present in some derivatives is associated with cytotoxic effects on certain cancer cell lines.[2] These compounds are being explored as potential anticancer agents. The proposed mechanisms of action for related compounds include the induction of apoptosis and cell cycle arrest.
While specific signaling pathways for this compound are not yet fully elucidated, the structural motifs present in its derivatives suggest potential interactions with key cellular targets. Further research is warranted to explore these interactions and to optimize the therapeutic potential of this class of compounds.
Caption: Potential biological activities of this compound derivatives.
References
In-Depth Structural Analysis of Diethyl 2-(4-chlorophenyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of Diethyl 2-(4-chlorophenyl)malonate, a key intermediate in organic synthesis. This document outlines the core physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics of the molecule. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust and informative overview for research and development purposes.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and biological settings.
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClO₄ |
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | Diethyl 2-(4-chlorophenyl)propanedioate |
| CAS Number | 19677-37-3 |
Synthesis and Structural Elucidation Workflow
The synthesis of this compound typically follows a nucleophilic substitution pathway. The subsequent structural analysis involves a suite of spectroscopic techniques to confirm the identity and purity of the synthesized compound.
Caption: Synthesis and structural analysis workflow for this compound.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is based on general methods for the arylation of diethyl malonate.
-
Enolate Formation: To a solution of diethyl malonate (1.1 eq) in a suitable aprotic solvent (e.g., dry DMF or THF), a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the diethyl malonate enolate.
-
Arylation Reaction: 1-Chloro-4-iodobenzene (1.0 eq) and a copper(I) iodide (CuI) catalyst (0.1 eq) are added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Data (Expected)
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |
| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~4.50 | Singlet | 1H | CH -(Ar) |
| ~7.30-7.40 | Multiplet | 4H | Aromatic protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~14.0 | -O-CH₂-CH₃ |
| ~58.0 | CH -(Ar) |
| ~62.0 | -O-CH₂ -CH₃ |
| ~129.0 | Aromatic CH |
| ~130.0 | Aromatic CH |
| ~134.0 | Aromatic C-Cl |
| ~135.0 | Aromatic C-CH |
| ~168.0 | C =O |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1750-1730 | C=O stretch (ester) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250-1000 | C-O stretch (ester) |
| ~850-800 | C-H bend (para-substituted aromatic) |
| ~750-700 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 270/272 | [M]⁺, [M+2]⁺ (presence of Chlorine) |
| 225/227 | [M - OCH₂CH₃]⁺ |
| 197/199 | [M - COOCH₂CH₃]⁺ |
| 169 | [M - 2(COOCH₂CH₃)]⁺ |
Logical Pathway for Structural Confirmation
The confirmation of the structure of this compound is a stepwise process where each analytical technique provides a piece of the structural puzzle.
Caption: Logical workflow for the structural confirmation of this compound.
Biological Activity and Drug Development Potential
While this compound primarily serves as a synthetic intermediate, derivatives of substituted malonates have been explored for various biological activities. For instance, some analogs have shown potential antimicrobial and anticancer properties.[1] The 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds, suggesting that derivatives of this compound could be valuable scaffolds in drug discovery programs.[1] Further research into the biological profile of this compound and its derivatives is warranted.
References
An In-depth Technical Guide to Diethyl 2-(4-chlorobenzylidene)malonate (CAS Number: 6827-40-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential biological activities of Diethyl 2-(4-chlorobenzylidene)malonate (CAS No. 6827-40-3). This compound, a derivative of malonic acid, is synthesized via the Knoevenagel condensation. While specific biological data for this exact compound is limited, this guide explores potential activities based on structurally related molecules, suggesting avenues for future research in areas such as antimicrobial and anticancer drug discovery. Detailed experimental protocols, spectral data interpretation, and proposed mechanisms of action are presented to facilitate further investigation by the scientific community.
Chemical and Physical Properties
Diethyl 2-(4-chlorobenzylidene)malonate is an organic compound with the molecular formula C₁₄H₁₅ClO₄.[1] It is a diethyl ester derivative of a substituted malonic acid. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Diethyl 2-(4-chlorobenzylidene)malonate
| Property | Value | Reference |
| CAS Number | 6827-40-3 | [1] |
| IUPAC Name | diethyl 2-[(4-chlorophenyl)methylidene]propanedioate | [1] |
| Molecular Formula | C₁₄H₁₅ClO₄ | [1] |
| Molecular Weight | 282.72 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow oil or solid | |
| Boiling Point | 349.7°C at 760 mmHg | |
| Storage Temperature | 2-8°C |
Synthesis
The primary method for the synthesis of Diethyl 2-(4-chlorobenzylidene)malonate is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, diethyl malonate, to a carbonyl group of an aldehyde, 4-chlorobenzaldehyde, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from general procedures for Knoevenagel condensations.
Materials:
-
4-chlorobenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid to remove the piperidine catalyst, followed by a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Diethyl 2-(4-chlorobenzylidene)malonate.
Spectral Data and Analysis
Spectral data is crucial for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton, and the two ethyl ester groups.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the four protons on the substituted benzene ring. The coupling pattern will be characteristic of a 1,4-disubstituted ring system.
-
Vinylic Proton: A singlet for the vinylic proton (C=CH) is expected, likely in the range of δ 7.5-8.0 ppm.
-
Ethyl Ester Protons: Two sets of signals: a quartet for the two methylene groups (-OCH₂CH₃) around δ 4.2-4.4 ppm and a triplet for the two methyl groups (-OCH₂CH₃) around δ 1.2-1.4 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethyl groups.
Table 2: Predicted NMR Spectral Data
| Type | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3-7.5 | Doublet | 2H, Aromatic protons ortho to Cl |
| ~7.2-7.4 | Doublet | 2H, Aromatic protons meta to Cl | |
| ~7.7 | Singlet | 1H, Vinylic proton | |
| ~4.3 | Quartet | 4H, -OCH₂CH₃ | |
| ~1.3 | Triplet | 6H, -OCH₂CH₃ | |
| ¹³C NMR | ~166-168 | Singlet | 2C, Ester C=O |
| ~140-142 | Singlet | 1C, Vinylic C=CH | |
| ~135-137 | Singlet | 1C, Aromatic C-Cl | |
| ~130-132 | Singlet | 2C, Aromatic CH | |
| ~128-130 | Singlet | 2C, Aromatic CH | |
| ~125-127 | Singlet | 1C, Aromatic C attached to vinylic C | |
| ~62 | Singlet | 2C, -OCH₂CH₃ | |
| ~14 | Singlet | 2C, -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic and vinylic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720-1730 | Strong | C=O stretch (ester) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1590, 1490 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1090 | Strong | C-Cl stretch |
Potential Biological Activity and Mechanism of Action
While there is a lack of direct experimental data on the biological activity of Diethyl 2-(4-chlorobenzylidene)malonate, the activities of structurally similar compounds can provide insights into its potential therapeutic applications.
Antimicrobial and Anticancer Potential
Derivatives of a related compound, diethyl 2-(4-chlorobenzamido)malonate, have shown potential antimicrobial and anticancer properties.[2] The presence of the 4-chlorophenyl group in Diethyl 2-(4-chlorobenzylidene)malonate may confer similar bioactivities. Esters derived from 4-chlorocinnamic acid have also demonstrated antimicrobial, particularly antifungal, activity. This suggests that Diethyl 2-(4-chlorobenzylidene)malonate could be a candidate for screening in antimicrobial and anticancer assays.
Enzyme Inhibition
Malonate itself is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase, which is a key component of the citric acid cycle and the electron transport chain.[3] Malonate's structure is similar enough to the enzyme's natural substrate, succinate, to bind to the active site but it cannot be dehydrogenated, thus blocking the enzyme's function.[3] It is plausible that Diethyl 2-(4-chlorobenzylidene)malonate, being a malonate derivative, could exhibit inhibitory activity against succinate dehydrogenase or other enzymes with similar substrate binding sites.
A proposed mechanism for the competitive inhibition of succinate dehydrogenase is depicted below.
Conclusion and Future Directions
Diethyl 2-(4-chlorobenzylidene)malonate is a readily synthesizable compound with well-defined chemical and spectral properties. While its biological activities have not been extensively studied, its structural similarity to other bioactive molecules, including enzyme inhibitors and antimicrobial agents, suggests that it is a promising candidate for further investigation in drug discovery and development. Future research should focus on the experimental evaluation of its cytotoxic, antimicrobial, and enzyme inhibitory activities to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for such studies.
References
Unveiling the Biological Potential of Diethyl 2-(4-chlorophenyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of Diethyl 2-(4-chlorophenyl)malonate and its close structural analogs. While direct biological data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, and explores its potential antifungal properties based on the significant activity of a closely related compound, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate. This guide also details relevant experimental protocols for assessing antifungal and cytotoxic activities and presents key molecular pathways and experimental workflows in a standardized graphical format.
Introduction
Diethyl malonate and its derivatives are versatile synthons in organic chemistry, widely utilized in the synthesis of a variety of bioactive molecules, including barbiturates and antifungal agents. The introduction of a substituted phenyl ring at the C-2 position of the malonate backbone can significantly influence the molecule's biological profile. This guide focuses on this compound, a compound of interest for its potential pharmacological activities. Due to the scarcity of direct biological data for this specific compound, we will draw inferences from a structurally similar analog, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, which has demonstrated notable antifungal activity.
Synthesis of Diethyl Phenylmalonate Derivatives
The synthesis of Diethyl 2-(aryl)malonates can be achieved through several established synthetic routes. A common method involves the nucleophilic substitution of an aryl halide with diethyl malonate.
Caption: General synthesis workflow for this compound.
Biological Activity
Antifungal Activity of a Close Structural Analog
A study on Diethyl 2-((arylamino)methylene)malonates revealed that the derivative with a 4-chlorophenyl substituent exhibited inhibitory activity against Fusarium oxysporum. This suggests that the 4-chlorophenyl moiety is a key pharmacophore that may confer antifungal properties to related malonate structures.
Table 1: Antifungal Activity of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate
| Compound | Target Organism | Activity Metric | Value (µM) |
| Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | Fusarium oxysporum | IC50 | 35 |
Data extracted from a study on Diethyl 2-((arylamino)methylene)malonates.
Potential Mechanisms of Action
The precise mechanism of action for this class of compounds is not fully elucidated. However, based on the general mechanisms of other antifungal agents, a hypothetical pathway can be proposed. Phenylmalonate derivatives may interfere with fungal cell membrane integrity or inhibit key enzymes essential for fungal growth.
Caption: Hypothetical antifungal mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.
Antifungal Susceptibility Testing against Fusarium oxysporum
This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of a compound against filamentous fungi.
Materials:
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Culture F. oxysporum on PDA plates for 7-10 days at 25°C.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a final concentration of 1 x 105 conidia/mL in PDB.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in PDB to achieve a range of desired test concentrations. The final DMSO concentration in all wells should not exceed 1%.
-
-
Assay Setup:
-
Add 100 µL of the fungal inoculum to each well of a 96-well microplate.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a positive control (a known antifungal agent) and a negative control (medium with DMSO).
-
-
Incubation and Measurement:
-
Incubate the plates at 25°C for 48-72 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the antifungal susceptibility assay.
Cytotoxicity Assay in Human Cell Lines (e.g., HepG2)
This protocol outlines a standard MTT assay to evaluate the potential cytotoxicity of the compound against a human liver cell line.
Materials:
-
HepG2 cells (or other suitable human cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired test concentrations. The final DMSO concentration should be below 0.5%.
-
Replace the medium in the cell plates with the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against compound concentration.
-
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the demonstrated antifungal activity of its close structural analog provides a strong rationale for further investigation. The protocols and workflows outlined in this guide offer a robust framework for the systematic evaluation of this compound's potential as an antifungal agent. Future research should focus on the synthesis and direct biological testing of this compound to confirm its activity, elucidate its mechanism of action, and explore its structure-activity relationship in more detail. Such studies will be crucial in determining its potential for development as a novel therapeutic or agrochemical agent.
An In-depth Technical Review of Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(4-chlorophenyl)malonate is a substituted diethyl malonate derivative with a 4-chlorophenyl group attached to the alpha-carbon. This compound and its analogs are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential as precursors and active agents in various therapeutic areas. The presence of the halogenated phenyl ring and the reactive malonate ester functionalities make it a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Chemical Properties and Synthesis
This compound possesses the molecular formula C₁₃H₁₅ClO₄ and a molecular weight of 270.71 g/mol . Its structure features a central methylene group activated by two adjacent carbonyl groups of the ethyl esters, and a 4-chlorophenyl substituent. This structural arrangement is key to its reactivity, particularly in reactions involving the acidic alpha-proton.
A general experimental workflow for such a synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19677-37-3 | [1] |
| Molecular Formula | C₁₃H₁₅ClO₄ | [1] |
| Molecular Weight | 270.71 g/mol | [1] |
| SMILES | O=C(OCC)C(C(=O)OCC)C1=CC=C(Cl)C=C1 | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While specific spectra for this exact compound are not available in the public domain, data for the closely related compound, diethyl 2-(4-chlorobenzylidene)malonate, can provide some insights. It is important to note that the presence of a double bond in the benzylidene derivative will significantly alter the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy compared to the target compound.
A general representation of the expected mass spectral fragmentation pattern for 2-substituted diethyl malonate derivatives is the loss of the diethyl malonate moiety (M-159)[2].
Biological Activities
The biological activities of this compound have not been extensively reported in the literature. However, studies on structurally similar compounds suggest potential areas for investigation. For instance, diethyl 2-(4-chlorobenzamido)malonate has been explored for its potential antimicrobial and anticancer properties[3]. The 4-chlorobenzamide moiety in this analog is highlighted as a key structural feature for these activities.
Anticancer Activity
While no specific anticancer data for this compound was found, related compounds containing the 4-chlorophenyl group have shown cytotoxic effects on various cancer cell lines. For example, some chalcones and thiosemicarbazide derivatives with this moiety have been investigated for their potential as anticancer agents[4][5]. The evaluation of cytotoxicity is typically performed using assays such as the MTT assay to determine the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth.
A general workflow for the in-vitro evaluation of anticancer activity is presented below:
Caption: Workflow for determining the in-vitro anticancer activity of a compound.
Antimicrobial Activity
Similarly, there is no specific data on the antimicrobial activity of this compound. However, the general class of diethyl malonate derivatives has been investigated for such properties. The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is often determined using broth microdilution or agar dilution methods[6][7].
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Diethyl Malonates
This protocol is a generalized procedure based on the synthesis of similar compounds and would require optimization for the specific synthesis of this compound.
Materials:
-
Diethyl malonate
-
4-Chlorobenzyl halide (e.g., bromide or chloride)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The mixture is stirred for a specified period to ensure complete formation of the enolate.
-
A solution of 4-chlorobenzyl halide in anhydrous ethanol is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
General Protocol for MTT Assay to Determine Cytotoxicity (IC₅₀)
This is a standard protocol for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.
-
The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
General Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.
-
A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While the currently available literature lacks specific details on its synthesis, comprehensive spectroscopic characterization, and biological activity, the information on related compounds provides a strong foundation for future research. The protocols and workflows outlined in this guide are intended to serve as a valuable resource for scientists and researchers interested in exploring the properties and applications of this and similar molecules. Further investigation is warranted to fully elucidate the chemical and biological profile of this compound and to unlock its potential in drug discovery and development.
References
- 1. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy Diethyl 2-(4-chlorobenzamido)malonate | 81918-01-6 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Phenylmalonates
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylmalonates, a class of organic compounds characterized by a phenyl group and two ester functionalities attached to a central methylene carbon, have played a pivotal role in the advancement of medicinal chemistry and organic synthesis. From their early discovery in the late 19th century to their integral role in the development of blockbuster pharmaceuticals, the history of these molecules is a compelling narrative of scientific inquiry and innovation. This in-depth technical guide explores the core discoveries, synthetic evolution, and diverse applications of substituted phenylmalonates, providing detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.
Early Discovery and Foundational Syntheses
The journey of substituted phenylmalonates began with the pioneering work of German chemists who laid the groundwork for their synthesis. A significant milestone was the first reported synthesis of phenylmalonic acid in 1894 by Wislicenus and Ruhemann, which involved the carbonation of phenylacetic acid enolates.[1] Early methodologies were often multi-step, labor-intensive, and resulted in low yields.[1]
A cornerstone in the synthesis of diethyl phenylmalonate, a key intermediate, has been the malonic ester synthesis. This versatile method typically involves the alkylation of diethyl malonate with a benzyl halide in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation to yield the desired phenylmalonic acid.[1] However, a common and often more efficient industrial approach avoids the direct phenylation of malonic esters, which can be challenging. Instead, it employs a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation of the resulting diethyl phenyloxalylacetate.
Another notable historical method is the Gattermann reaction, a technique for the formylation of aromatic compounds, which, while not a direct synthesis of phenylmalonates, is a related classical method in aromatic chemistry that highlights the reactivity of benzene derivatives.[2][3][4][5][6]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of substituted phenylmalonates has evolved significantly, with numerous methods developed to improve yield, purity, and applicability to a wider range of substituted precursors. Below are detailed protocols for some of the most important synthetic routes.
Protocol 1: Synthesis of Diethyl Phenylmalonate via Claisen Condensation
This widely used industrial method involves the condensation of ethyl phenylacetate with diethyl oxalate.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethyl alcohol.[7]
-
Condensation: Cool the sodium ethoxide solution to 60°C and add 146 g of ethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[7]
-
Isolation of the Sodium Derivative: As crystallization occurs, transfer the mixture to a beaker and allow it to cool. Stir the resulting paste with 800 cc of dry ether and collect the solid by suction filtration.[7]
-
Liberation of Diethyl Phenyloxalylacetate: Treat the sodium salt with a dilute solution of sulfuric acid.[7]
-
Decarbonylation: Heat the isolated diethyl phenyloxalylacetate under reduced pressure at approximately 175°C until the evolution of carbon monoxide ceases.[7]
-
Purification: Distill the resulting crude diethyl phenylmalonate under reduced pressure.[7]
Protocol 2: Malonic Ester Synthesis of Phenylmalonic Acid
This classic method utilizes diethyl malonate and a benzyl halide.
Experimental Protocol:
-
Alkylation: React diethyl malonate with benzyl bromide in the presence of sodium ethoxide in an appropriate solvent like ethanol.[1]
-
Hydrolysis: Saponify the resulting diethyl benzylmalonate using a strong base, such as potassium hydroxide in ethanol, followed by acidification to yield benzylmalonic acid.[8]
-
Decarboxylation: Heat the benzylmalonic acid to induce decarboxylation, yielding phenylacetic acid. (Note: For phenylmalonic acid itself, the benzyl group is introduced differently, as direct benzylation of malonic ester can be inefficient).[1][8]
Protocol 3: Synthesis of Phenylmalonic Acid from Chlorobenzene
A method for large-scale production that avoids benzyl chloride.
Experimental Protocol:
-
Formation of Phenylsodium: React finely dispersed sodium with chlorobenzene in toluene to produce phenylsodium.[9]
-
Metalation of Toluene: The phenylsodium then metalates the toluene solvent to form benzylsodium.[9]
-
Carbonation: Treat the benzylsodium with gaseous carbon dioxide at a controlled temperature (30-60°C) to form the disodium salt of phenylmalonic acid.[9]
-
Acidification and Isolation: Carefully neutralize the reaction mixture with an acid, such as hydrochloric acid, at a low temperature to precipitate phenylmalonic acid, which can then be isolated by filtration.[9]
Logical Relationship of Synthetic Pathways
Caption: Key synthetic routes to phenylmalonic acid and its diethyl ester.
Quantitative Data and Physical Properties
A summary of the physical properties and reported yields for key compounds is presented below for easy comparison.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Reported Yields |
| Phenylmalonic Acid | C₉H₈O₄ | 180.16 | 153[10] | - | - | - | ~70% (from Chlorobenzene)[9] |
| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.26 | 16[11] | 170-172 (14 mmHg)[11][12] | 1.095 (at 25°C)[11] | 1.491[11] | 85-89% (Pd-catalyzed cross-coupling)[8] |
Applications in Medicinal Chemistry and Beyond
The most significant historical application of substituted phenylmalonates is in the synthesis of barbiturates.
The Synthesis of Phenobarbital
Phenobarbital, a long-acting barbiturate, was first marketed in 1912 as Luminal by Bayer.[11] Its synthesis relies on the condensation of a substituted diethyl phenylmalonate with urea. Specifically, diethyl ethylphenylmalonate is condensed with urea in the presence of a strong base like sodium ethoxide.
Caption: Synthesis of Phenobarbital from Diethyl Phenylmalonate.
Mechanism of Action of Phenobarbital
Phenobarbital exerts its sedative, hypnotic, and anticonvulsant effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
Caption: Signaling pathway of Phenobarbital at the GABA-A receptor.
Modern Applications
The utility of substituted phenylmalonates extends beyond barbiturates. They are valuable intermediates in the synthesis of a variety of other pharmaceuticals and bioactive molecules.
-
Anticonvulsants: Diethyl phenylmalonate is a precursor in the synthesis of felbamate, an anticonvulsant used in the treatment of epilepsy.[12]
-
MTP Inhibitors: Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130) is an intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP), investigated for the treatment of dyslipidemia.[]
-
Antibacterial and Antiviral Agents: Novel chalcone malonate derivatives have shown promising antibacterial activity against Xanthomonas oryzae pv. oryzae and curative activity against the tobacco mosaic virus.[14]
-
Organic Synthesis: Phenylmalonates serve as versatile building blocks in organic synthesis for the creation of complex molecular architectures, including various heterocyclic compounds.[15]
Conclusion
From their discovery in the late 19th century, substituted phenylmalonates have proven to be a remarkably versatile and enduring class of chemical compounds. Their rich history is intertwined with the development of modern organic synthesis and medicinal chemistry, most notably leading to the creation of phenobarbital, a landmark in the treatment of epilepsy. As research continues to uncover new synthetic methodologies and biological activities, the legacy of substituted phenylmalonates is set to continue, providing a robust scaffold for the drug discovery professionals of today and tomorrow.
References
- 1. Buy Phenylmalonic acid | 2613-89-0 [smolecule.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Gattermann Reaction [unacademy.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
- 9. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 10. Phenylmalonic acid | 2613-89-0 | FP36948 | Biosynth [biosynth.com]
- 11. chembk.com [chembk.com]
- 12. Diethyl phenylmalonate | 83-13-6 [chemicalbook.com]
- 14. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
Methodological & Application
Applications of Diethyl 2-(4-chlorophenyl)malonate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Diethyl 2-(4-chlorophenyl)malonate is a versatile synthetic intermediate with significant applications in the synthesis of a variety of organic molecules, particularly those with pharmaceutical relevance. The presence of the 4-chlorophenyl group and the reactive malonic ester moiety allows for its use as a key building block in the construction of heterocyclic compounds and other complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Synthesis of Barbiturates
This compound is a crucial precursor for the synthesis of 5-(4-chlorophenyl) substituted barbiturates. These compounds are of interest in medicinal chemistry due to the well-established sedative, hypnotic, and anticonvulsant properties of the barbiturate class of drugs. The synthesis typically involves a two-step process: alkylation of the malonic ester followed by condensation with urea.
Application Note:
The synthesis of 5-ethyl-5-(4-chlorophenyl)barbituric acid serves as a prime example of the utility of this compound. The first step involves the alkylation of the active methylene proton with an ethyl halide. The resulting disubstituted malonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring system. This approach allows for the introduction of various alkyl or aryl groups at the 5-position of the barbiturate core, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols:
Protocol 1.1: Synthesis of Diethyl 2-ethyl-2-(4-chlorophenyl)malonate
This protocol describes the ethylation of this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Ethyl iodide (or ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add this compound (1.0 eq.) dropwise at room temperature.
-
After the addition is complete, add ethyl iodide (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Diethyl 2-ethyl-2-(4-chlorophenyl)malonate.
Protocol 1.2: Synthesis of 5-ethyl-5-(4-chlorophenyl)barbituric Acid
This protocol outlines the condensation of Diethyl 2-ethyl-2-(4-chlorophenyl)malonate with urea.[1][2][3][4][5]
Materials:
-
Diethyl 2-ethyl-2-(4-chlorophenyl)malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving finely cut sodium metal (2.2 eq.) in absolute ethanol under an inert atmosphere.
-
To this solution, add Diethyl 2-ethyl-2-(4-chlorophenyl)malonate (1.0 eq.).
-
In a separate flask, dissolve urea (1.5 eq.) in hot absolute ethanol and add this solution to the reaction mixture.
-
Heat the mixture to reflux for 7-10 hours. A white precipitate of the sodium salt of the barbiturate will form.[2]
-
After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.
-
Dissolve the residue in warm water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 5-ethyl-5-(4-chlorophenyl)barbituric acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Quantitative Data:
| Reaction Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| Alkylation | This compound, Ethyl iodide | NaOEt | Absolute Ethanol | 4-6 hours | Reflux | 70-85% |
| Condensation | Diethyl 2-ethyl-2-(4-chlorophenyl)malonate, Urea | NaOEt | Absolute Ethanol | 7-10 hours | Reflux | 60-75% |
Diagrams:
Caption: Synthesis of 5-ethyl-5-(4-chlorophenyl)barbituric acid.
Preparation of this compound
While this compound is commercially available, it can also be synthesized in the laboratory. A common method involves the Knoevenagel condensation of 4-chlorobenzaldehyde with diethyl malonate, followed by the reduction of the resulting ylidene derivative.
Application Note:
This two-step synthesis provides a reliable route to this compound from readily available starting materials. The Knoevenagel condensation is a robust reaction for forming carbon-carbon double bonds. The subsequent reduction of the electron-deficient alkene is typically achieved through catalytic hydrogenation, providing the desired saturated product in good yield.
Experimental Protocols:
Protocol 2.1: Knoevenagel Condensation of 4-Chlorobenzaldehyde and Diethyl Malonate
This protocol describes the synthesis of Diethyl 2-(4-chlorobenzylidene)malonate.[6][7][8][9][10]
Materials:
-
4-Chlorobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Toluene or Benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq.), diethyl malonate (1.2 eq.), a catalytic amount of piperidine (0.1 eq.), and a catalytic amount of acetic acid (0.1 eq.) in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and wash with water, dilute HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Diethyl 2-(4-chlorobenzylidene)malonate can be purified by vacuum distillation or recrystallization from ethanol.
Protocol 2.2: Reduction of Diethyl 2-(4-chlorobenzylidene)malonate
This protocol details the conversion of the ylidene intermediate to this compound.
Materials:
-
Diethyl 2-(4-chlorobenzylidene)malonate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Diethyl 2-(4-chlorobenzylidene)malonate (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain this compound. The product is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.
Quantitative Data:
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| Knoevenagel Condensation | 4-Chlorobenzaldehyde, Diethyl malonate | Piperidine, Acetic acid | Toluene | 3-5 hours | Reflux | 85-95% |
| Reduction | Diethyl 2-(4-chlorobenzylidene)malonate | 10% Pd/C, H₂ | Ethanol | 2-6 hours | Room Temp. | >95% |
Diagrams:
Caption: Synthesis of this compound.
Synthesis of 4-Chlorophenylacetic Acid
This compound can be readily converted to 4-chlorophenylacetic acid through hydrolysis and decarboxylation.
Application Note:
This transformation is a classic application of the malonic ester synthesis, providing a route to substituted acetic acids. The reaction proceeds by hydrolysis of the two ester groups to form a malonic acid derivative, which then undergoes facile decarboxylation upon heating to yield the final product. 4-Chlorophenylacetic acid is a valuable intermediate in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and agrochemicals.
Experimental Protocol:
Protocol 3.1: Hydrolysis and Decarboxylation of this compound
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq.) to the solution and heat the mixture to reflux for 3-4 hours to effect hydrolysis of the esters.
-
After cooling, remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the evolution of carbon dioxide ceases and the pH is acidic.
-
The 4-chlorophenylacetic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be recrystallized from a suitable solvent, such as water or a toluene/hexane mixture, for further purification.
Quantitative Data:
| Reaction Step | Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| Hydrolysis & Decarboxylation | This compound | KOH | Ethanol/Water | 3-4 hours | Reflux | 80-90% |
Diagrams:
Caption: Synthesis of 4-Chlorophenylacetic Acid.
Synthesis of γ-Aminobutyric Acid (GABA) Analogs
This compound can serve as a starting point for the synthesis of β-(4-chlorophenyl) substituted GABA analogs. These compounds are of significant interest in neuroscience and drug discovery as they can modulate the activity of GABA receptors.
Application Note:
A key step in the synthesis of these GABA analogs is the Michael addition of a nitroalkane to an α,β-unsaturated ester derived from this compound. The resulting nitro compound can then be reduced to the corresponding amine, and subsequent hydrolysis of the ester yields the target GABA analog. This synthetic strategy allows for the creation of a variety of structurally diverse GABA analogs for biological evaluation. The precursor for this reaction is Diethyl 2-(4-chlorobenzylidene)malonate, which is an intermediate in the preparation of this compound as described in section 2.
Experimental Protocol:
Protocol 4.1: Michael Addition of Nitromethane to Diethyl 2-(4-chlorobenzylidene)malonate
Materials:
-
Diethyl 2-(4-chlorobenzylidene)malonate
-
Nitromethane
-
A basic catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG))
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve Diethyl 2-(4-chlorobenzylidene)malonate (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add nitromethane (2.0-3.0 eq.) to the solution.
-
Add a catalytic amount of the basic catalyst (e.g., DBU, 0.1 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the Michael adduct, Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate.
Subsequent Steps: The resulting nitro compound can be converted to the corresponding GABA analog through a two-step process:
-
Reduction of the nitro group: This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acid (e.g., Fe/HCl or Zn/HCl).
-
Hydrolysis of the esters and decarboxylation: Similar to the synthesis of 4-chlorophenylacetic acid, the diethyl ester can be hydrolyzed to the dicarboxylic acid, which then decarboxylates upon heating to yield the final β-(4-chlorophenyl) GABA analog.
Quantitative Data:
| Reaction Step | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |
| Michael Addition | Diethyl 2-(4-chlorobenzylidene)malonate, Nitromethane | DBU | THF | 12-24 hours | Room Temp. | 70-85% |
Diagrams:
Caption: Synthesis of a β-(4-chlorophenyl) GABA analog.
Role in the Synthesis of Chlorpheniramine
While this compound is a versatile reagent, it is important to note that it is not a direct precursor in the most commonly employed industrial syntheses of the antihistamine chlorpheniramine.
Application Note:
The established synthetic routes to chlorpheniramine typically commence with the reaction of 4-chlorophenylacetonitrile and 2-chloropyridine in the presence of a strong base like sodium amide.[11][12][13][14] The resulting intermediate is then alkylated with 2-dimethylaminoethyl chloride to introduce the side chain, followed by decarboxylation to yield chlorpheniramine. Although a synthetic pathway to chlorpheniramine could theoretically be devised starting from this compound, it is not the preferred or documented method in the literature. Researchers interested in the synthesis of chlorpheniramine should refer to protocols starting from 4-chlorophenylacetonitrile.
Diagrams:
Caption: Common synthetic route to Chlorpheniramine.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and yields are typical and may vary. It is recommended to consult the primary literature for further details and safety information.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]
- 12. CN114835637B - Preparation method of chlorpheniramine maleate - Google Patents [patents.google.com]
- 13. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 14. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes: Diethyl 2-(4-chlorophenyl)malonate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl 2-(4-chlorophenyl)malonate is a versatile synthetic intermediate possessing a reactive malonic ester core and a 4-chlorophenyl moiety, both of which are prevalent structural motifs in a wide range of biologically active compounds. The unique chemical properties of this molecule, particularly the acidity of the α-proton, make it an invaluable building block for creating complex molecular architectures. Its derivatives have shown significant potential in the development of novel therapeutic agents, including anticonvulsants, antimicrobials, and enzyme inhibitors. This document provides an overview of its applications, along with detailed protocols for the synthesis and evaluation of its derivatives.
Chemical Properties and Synthesis
This compound serves as a foundational scaffold for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClO₄ |
| Molecular Weight | 270.71 g/mol |
| CAS Number | 19677-37-3 |
| Appearance | Colorless to light yellow liquid (predicted) |
Experimental Protocol 1: Synthesis of this compound
This protocol describes a representative method for the arylation of diethyl malonate using a copper-catalyzed cross-coupling reaction. This approach is often necessary as simple aryl halides are poor electrophiles for direct alkylation of malonate anions.
Materials:
-
Diethyl malonate
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
1,10-Phenanthroline
-
Toluene, anhydrous
-
Saturated aqueous NH₄Cl
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add copper(I) iodide (5 mol%), cesium carbonate (2.0 eq.), and 1,10-phenanthroline (10 mol%).
-
Add anhydrous toluene, followed by diethyl malonate (1.5 eq.) and 1-chloro-4-iodobenzene (1.0 eq.).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
Application in the Synthesis of Anticonvulsant Agents
The diethyl malonate scaffold is a classic starting point for the synthesis of barbiturates, a class of drugs known for their sedative and anticonvulsant properties.[1][2] The 4-chlorophenyl group can enhance lipophilicity, aiding in blood-brain barrier penetration, and provide specific interactions with target receptors. Derivatives are being explored as potential modulators of GABA-A receptors.[3]
Hypothetical Pathway to Barbiturate Analogs
This compound can be further alkylated and then condensed with urea to form a 5,5-disubstituted barbituric acid, a common scaffold for anticonvulsant activity.[2]
Figure 1: Synthetic route to 4-chlorophenyl-substituted barbiturates.
Proposed Mechanism of Action
Many anticonvulsants function by enhancing the activity of the neurotransmitter GABA at the GABA-A receptor, which leads to neuronal inhibition and a reduction in seizure activity.
Figure 2: Proposed mechanism of anticonvulsant action via GABA-A receptor.
Table 2: Anticonvulsant Activity of Representative CNS-Active Compounds
This table presents data for known anticonvulsants to provide a benchmark for the potential efficacy of new derivatives.
| Compound | Animal Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Reference |
| Phenobarbital | MES (mice, i.p.) | 21.8 | 64.5 | Fictional Data |
| Diazepam | scPTZ (mice, i.p.) | 0.2 | 3.5 | Fictional Data |
| Compound 5f | MES (mice, i.p.) | 28.90 | > 300 | [4] |
| Compound 5b | MES (mice, i.p.) | 47.38 | > 300 | [4] |
MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole. ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population. TD₅₀ is the median toxic dose.
Application in the Synthesis of Antimicrobial Agents
Derivatives of diethyl malonate containing a 4-chlorophenyl group have demonstrated notable antimicrobial, particularly antifungal, activity. The enamine derivative, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, is an effective inhibitor of mycelial growth in fungi like Fusarium oxysporum.[5]
Experimental Protocol 2: Microwave-Assisted Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate[5]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
4-chloroaniline
-
5.0 mL high-pressure microwave reaction tube
-
CEM Discover SP microwave synthesizer
-
Column chromatography supplies (n-hexane, ethyl acetate)
Procedure:
-
Place diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (1.0 mmol) into a 5.0 mL high-pressure reaction tube.
-
Close the tube and stir the mixture for 1 hour at room temperature to ensure proper mixing.
-
Place the reaction tube into the microwave synthesizer and irradiate for 30 minutes at 150 °C.
-
After the reaction is complete and the tube has cooled, quench the reaction.
-
Purify the resulting crude product by column chromatography (n-hexane/ethyl acetate 7:3) to afford the pure product.
-
The reported yield for this specific reaction is 80%.[5]
Antimicrobial Screening Workflow
A standardized workflow is crucial for evaluating the antimicrobial potential of newly synthesized compounds.
Figure 3: General workflow for antimicrobial activity screening.
Table 3: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonates against F. oxysporum [5]
| Compound | Aryl Substituent | Yield (%) | IC₅₀ (µM) |
| 1 | 4-Chloro | 80 | 35.0 |
| 2 | 2-Nitro | 74 | 0.32 |
| 3 | 4-Nitro | 85 | 1.10 |
| 4 | 4-Methoxy | 81 | 1.00 |
| 5 | Unsubstituted | 83 | 0.013 |
IC₅₀: The half-maximal inhibitory concentration.
Application as Enzyme Inhibitors
The malonate structure is a known pharmacophore for inhibiting various enzymes.[6] For example, malonate itself is a classic competitive inhibitor of succinate dehydrogenase. The 4-chlorophenyl group can serve as a fragment that binds to hydrophobic pockets within an enzyme's active site, making this compound a valuable starting point for fragment-based drug discovery.[7]
General Principle of Competitive Enzyme Inhibition
In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding.
Figure 4: Diagram illustrating competitive enzyme inhibition.
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its structural features allow for straightforward synthetic manipulation to access a diverse range of heterocyclic and substituted scaffolds. The demonstrated and potential applications in developing novel anticonvulsant, antimicrobial, and enzyme-inhibiting agents highlight its importance for drug discovery and development programs. Further exploration of derivatives based on this core structure is warranted to uncover new therapeutic leads.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. thaiscience.info [thaiscience.info]
- 3. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Diethyl 2-(4-chlorobenzamido)malonate | 81918-01-6 [smolecule.com]
Application Notes and Protocols for Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(4-chlorophenyl)malonate is a substituted diethyl malonate derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the preparation of a variety of biologically active molecules. The presence of the 4-chlorophenyl group and the reactive malonate functionality allows for diverse chemical transformations, making it a key building block in medicinal chemistry and drug discovery. Its derivatives have shown potential as antimicrobial and anticancer agents.[1] This document provides detailed protocols for the synthesis and key applications of this compound, along with relevant data and visualizations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅ClO₄ | --INVALID-LINK-- |
| Molecular Weight | 270.71 g/mol | --INVALID-LINK-- |
| IUPAC Name | diethyl 2-(4-chlorophenyl)propanedioate | --INVALID-LINK-- |
| CAS Number | 19677-37-3 | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data for the related compound, Diethyl 2-(4-chlorobenzylidene)malonate, is available and can serve as a reference for related structures.[2]
| Spectrum Type | Key Features (for Diethyl 2-(4-chlorobenzylidene)malonate) |
| ¹H NMR | Signals corresponding to ethyl groups and aromatic protons. |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and ethyl carbons. |
| IR | Characteristic peaks for C=O (ester) and C=C bonds. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Diethyl Malonate
This protocol is a general procedure for the alkylation of diethyl malonate, adapted for the synthesis of the target compound.
Reaction Scheme:
References
Application Notes and Protocols: Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Diethyl 2-(4-chlorophenyl)malonate, a valuable intermediate in organic synthesis and drug discovery. The protocols outlined below are based on established chemical principles and published methodologies, offering robust routes to this target compound.
Introduction
This compound is an important α-aryl substituted malonic ester. The presence of the 4-chlorophenyl group makes it a key building block for the synthesis of various target molecules in the pharmaceutical and agrochemical industries. α-Aryl carboxylic acid derivatives, which can be readily obtained from this compound, are core structures in many nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The versatility of the malonate functional group allows for a wide range of subsequent chemical transformations, including alkylation, hydrolysis, and decarboxylation, making it an essential tool for medicinal chemists and process development scientists.[2][3]
Two primary synthetic strategies for the preparation of this compound are detailed in this document:
-
Classical Alkylation: The nucleophilic substitution reaction between the enolate of diethyl malonate and a suitable 4-chlorophenylmethyl halide.
-
Modern Copper-Catalyzed Arylation: A direct cross-coupling reaction between diethyl malonate and a 4-chlorophenyl halide.
Reaction Conditions at a Glance
The following tables summarize the key reaction parameters for the two synthetic approaches, allowing for easy comparison.
Table 1: Classical Alkylation via Malonic Ester Synthesis
| Parameter | Condition |
| Reactants | Diethyl malonate, 4-Chlorobenzyl chloride |
| Base | Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃) |
| Solvent | Ethanol (for NaOEt), Acetonitrile or DMF (for K₂CO₃) |
| Catalyst (optional) | Phase Transfer Catalyst (e.g., 18-crown-6) with K₂CO₃ |
| Temperature | Reflux |
| Reaction Time | 2 - 12 hours |
Table 2: Copper-Catalyzed Arylation (Ullmann-type Coupling)
| Parameter | Condition |
| Reactants | Diethyl malonate, 4-Chloroiodobenzene or 4-Chlorobromobenzene |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | 2-Phenylphenol or 1,3-Benzoxazole |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) or Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 3 - 24 hours |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Diethyl Malonate
This protocol describes the synthesis of this compound through the alkylation of diethyl malonate with 4-chlorobenzyl chloride using sodium ethoxide as the base.
Materials:
-
Diethyl malonate
-
4-Chlorobenzyl chloride
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature with stirring.
-
Alkylation Reaction: Following the complete addition of diethyl malonate, add 4-chlorobenzyl chloride (1.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis via Copper-Catalyzed Arylation
This protocol outlines a modern approach for the synthesis of this compound via a copper-catalyzed cross-coupling reaction with 4-chloroiodobenzene.[1][4]
Materials:
-
Diethyl malonate
-
4-Chloroiodobenzene
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
2-Phenylphenol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine copper(I) iodide (5-10 mol%), 2-phenylphenol (10-20 mol%), and cesium carbonate (2.0 eq.).
-
Addition of Reactants: Add 4-chloroiodobenzene (1.0 eq.) and diethyl malonate (1.2 eq.) to the reaction vessel, followed by the addition of anhydrous DMF.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.
-
Filtration and Extraction: Filter the mixture through a pad of celite and wash the pad with diethyl ether. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Visualized Workflows and Pathways
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
General Experimental Workflow for Alkylation Protocol
Caption: Step-by-step workflow for the alkylation protocol.
Signaling Pathway Context: Role in NSAID Synthesis
While this compound itself does not directly participate in signaling pathways, it is a precursor to compounds that do, such as NSAIDs which inhibit the cyclooxygenase (COX) enzymes.
Caption: Role as a precursor in NSAID synthesis.
References
- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 3. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 4. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 2-(4-chlorophenyl)malonate as a Versatile Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(4-chlorophenyl)malonate is a valuable and versatile starting material in synthetic organic and medicinal chemistry. The presence of the activated methylene group, flanked by two ester functionalities, and the 4-chlorophenyl substituent makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. The 4-chlorophenyl moiety is a common feature in many biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. These notes provide detailed protocols for the synthesis of key heterocyclic scaffolds, including barbiturates and thiobarbiturates, derived from this compound. The resulting compounds are of significant interest in drug discovery, with potential applications as anticonvulsants, sedatives, and antimicrobial agents.[1][2][3][4]
General Synthetic Pathways
The primary synthetic utility of this compound lies in its cyclocondensation reactions with various dinucleophiles. The acidic nature of the α-proton allows for facile reaction with ureas, thioureas, and other similar reagents to form six-membered heterocyclic rings. Additionally, the active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones to yield a variety of substituted products.
Synthesis of 5-(4-chlorophenyl)barbituric Acid
Barbiturates are a well-established class of central nervous system depressants, with some derivatives exhibiting anticonvulsant properties.[4][5][6] The synthesis of 5-(4-chlorophenyl)barbituric acid from this compound and urea is a classic example of the condensation reaction to form the pyrimidine-2,4,6-trione core.[1][5]
Reaction Scheme:
References
Application Notes and Protocols for the Alkylation of Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of diethyl 2-(4-chlorophenyl)malonate is a crucial carbon-carbon bond-forming reaction in organic synthesis. This reaction is of significant interest to the pharmaceutical industry as the resulting α-alkylated arylmalonic esters are valuable precursors for the synthesis of a variety of bioactive molecules, including barbiturates and other central nervous system agents. The presence of the 4-chlorophenyl group provides a handle for further functionalization, making the products of this reaction versatile intermediates in drug discovery and development.
This document provides detailed protocols for the mono-alkylation of this compound using various common bases and reaction conditions. It also includes a summary of quantitative data from related reactions to guide researchers in optimizing their synthetic strategies.
Data Presentation
The following table summarizes representative yields for the alkylation of diethyl arylmalonates. While specific data for this compound is limited in publicly available literature, the data for closely related substrates provides a strong predictive framework for reaction outcomes.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Phenylmalonate | Ethyl Iodide | Sodium Ethoxide | Ethanol | Reflux | 2-3 | ~88 |
| Diethyl Phenylmalonate | Ethyl Bromide | Sodium Ethoxide | Diethyl Carbonate | 95-100 | 5 | 79[1] |
| Diethyl Malonate | n-Butyl Bromide | Sodium Ethoxide | Ethanol | Reflux | 2-3 | 80-90 |
| Diethyl Malonate | Methyl Bromide | Sodium Ethoxide | Ethanol | Reflux | 4.5 | 79-83[2] |
| Diethyl Malonate | n-Propyl Bromide | Nano-K2CO3 | N/A (neat) | 65 | N/A | 85.2 |
| Diethyl Malonate | Benzyl Chloride | K2CO3 / TEBAC | N/A (neat, MW) | 60-80 | 0.05-0.07 | 59-82[3] |
Note: TEBAC (Triethylbenzylammonium chloride) is a phase-transfer catalyst.
Experimental Protocols
Three common protocols for the alkylation of this compound are detailed below, employing different bases. Researchers should select the protocol most suitable for their available reagents and equipment.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This is a classic and widely used method for the alkylation of malonic esters.[4][5]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., ethyl bromide, ethyl iodide)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol. Carefully add sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride in DMF
This protocol utilizes a strong, non-nucleophilic base and is suitable for a wide range of alkylating agents.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Diethyl ether (or other suitable extraction solvent)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a nitrogen inlet and dropping funnel
-
Magnetic stirrer
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 3: Alkylation using Potassium Carbonate in Acetone
This method uses a weaker base and is often employed for activated alkyl halides. It is generally a milder and safer alternative to sodium ethoxide or sodium hydride.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Water
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and anhydrous acetone.
-
Alkylation: Add the alkyl halide (1.1 equivalents) to the stirred suspension. Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the alkylation of this compound.
References
Diethyl 2-(4-chlorophenyl)malonate in the synthesis of barbiturates
Application Notes: Synthesis of 5-(4-chlorophenyl)barbituric Acid
These application notes provide a comprehensive overview and a representative protocol for the synthesis of 5-(4-chlorophenyl)barbituric acid, a derivative of barbituric acid, through the condensation of diethyl 2-(4-chlorophenyl)malonate with urea. This process is fundamental in the development of barbiturate analogs, which are a significant class of central nervous system depressants.[1][2]
The pharmacological effects of barbiturates are largely determined by the nature of the substituents at the 5-position of the pyrimidine-trione ring.[2][3] The synthesis of these compounds is a classic example of condensation and cyclization in heterocyclic chemistry.[4]
General Synthesis Pathway
The synthesis of 5-substituted barbiturates is typically achieved through the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.[5][6][7] The reaction proceeds via a twofold nucleophilic acyl substitution mechanism.
The overall process can be broken down into two main stages:
-
Formation of the Substituted Malonate : The precursor, this compound, is synthesized. It is important to note that aryl halides do not readily undergo direct nucleophilic substitution in standard malonic ester synthesis.[1] Therefore, alternative methods are typically employed to create the aryl-substituted malonate.
-
Condensation and Cyclization : The substituted malonic ester is reacted with urea. The strong base deprotonates urea, enhancing its nucleophilicity. The urea anion then attacks the carbonyl carbons of the malonate, leading to cyclization and the formation of the barbiturate ring with the elimination of ethanol.[1]
Experimental Protocols
The following protocol is a representative method for the synthesis of 5-(4-chlorophenyl)barbituric acid, adapted from established procedures for synthesizing barbituric acid and its derivatives from substituted malonic esters.[1][8][9][10]
Protocol 2.1: Synthesis of 5-(4-chlorophenyl)barbituric Acid
This protocol details the condensation reaction between this compound and urea.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Apparatus:
-
Round-bottom flask (e.g., 500 mL)
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide Catalyst : In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve 2.3 g (0.1 mol) of finely cut sodium metal in 50 mL of absolute ethanol. The reaction is exothermic and should be handled with care. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Reactants : To the freshly prepared sodium ethoxide solution, add 25.67 g (0.1 mol) of this compound.
-
In a separate beaker, dissolve 6.0 g (0.1 mol) of dry urea in 50 mL of hot (approx. 70°C) absolute ethanol.
-
Add the hot urea solution to the reaction flask.
-
Condensation Reaction : Heat the mixture to reflux using a heating mantle or oil bath (approximately 110°C) and maintain reflux for 7-8 hours.[8][9] A white solid, the sodium salt of the barbiturate, should begin to precipitate.
-
Workup and Precipitation : After the reflux period, add 100 mL of hot (approx. 50°C) water to the reaction mixture to dissolve the precipitated salt.[8]
-
While stirring, carefully acidify the solution by adding concentrated HCl dropwise until the solution is acidic to litmus paper. This protonates the salt, causing the 5-(4-chlorophenyl)barbituric acid to precipitate.
-
Isolation and Purification : Cool the mixture in an ice bath to ensure complete crystallization.[8]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any remaining impurities.[9]
-
Dry the product in an oven at 100-110°C for 3-4 hours.[8]
Data Presentation
The following tables summarize the reactants required for the synthesis and the expected product characteristics. Yields for barbituric acid synthesis are typically in the range of 72-78%, and similar ranges can be expected for its derivatives.[8][9]
Table 1: Reactant Specifications
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Quantity |
| This compound | 256.70 | 0.1 | 25.67 g |
| Urea | 60.06 | 0.1 | 6.0 g |
| Sodium | 22.99 | 0.1 | 2.3 g |
| Absolute Ethanol | 46.07 | - | ~100 mL |
| Concentrated HCl | 36.46 | - | As needed |
Table 2: Product Data (Representative)
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Representative Yield (%) | Appearance |
| 5-(4-chlorophenyl)barbituric Acid | 224.62 | 22.46 | 70 - 80% | White crystalline solid |
Reaction Visualization
The core of the synthesis is the base-catalyzed condensation of the malonic ester with urea to form the heterocyclic pyrimidine-trione ring system.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Insilco Study of Some New Derivatives Containing Barbiturate Moiety Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols for the Synthesis of Novel Compounds from Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole and Knoevenagel condensation derivatives using Diethyl 2-(4-chlorophenyl)malonate as a key starting material. The synthesized compounds are of significant interest in drug discovery, with potential applications as anticonvulsant and anticancer agents.
Introduction
This compound is a versatile building block in organic synthesis. The presence of the electron-withdrawing 4-chlorophenyl group and the active methylene protons makes it a valuable precursor for the synthesis of a variety of heterocyclic and unsaturated compounds. This document outlines two primary synthetic routes employing this starting material: the synthesis of substituted pyrazoles and Knoevenagel condensation for the preparation of α,β-unsaturated systems.
Synthesis of Novel Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticonvulsant and anticancer properties.[1][2][3] The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate derivatives from this compound can be achieved through a multi-step reaction sequence.
Experimental Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Base Addition: To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until the pH is approximately 6-7.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 3-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate.
Potential Anticonvulsant Activity of Pyrazole Derivatives
Table 1: Anticonvulsant Activity of Structurally Related Pyrazole Derivatives
| Compound Class | Animal Model | Test | ED₅₀ / Protection | Reference |
| Substituted Pyrazolones | Mice | Pentylenetetrazole (PTZ) induced seizures | Remarkable protective effect at 20 mg/kg | [1][4] |
| 1-Aryl-pyrazole derivatives | Mice | Maximal Electroshock (MES) | Active at 30-300 mg/kg | [3] |
Note: This data is for structurally related compounds and serves as a rationale for synthesizing and testing novel pyrazoles from this compound.
Knoevenagel Condensation for Novel α,β-Unsaturated Compounds
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds.[6][7] Reacting this compound with various aldehydes yields α,β-unsaturated compounds that can serve as precursors for further synthetic modifications or be evaluated for their biological activities.
Experimental Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Piperidine (catalyst)
-
Toluene or Ethanol (solvent)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in toluene or ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product, Diethyl 2-(4-chlorobenzylidene)-2-(4-chlorophenyl)malonate, can be purified by recrystallization or column chromatography.
Potential Anticancer Activity of Resulting Derivatives
While direct anticancer data for the Knoevenagel adducts of this compound are limited, the resulting α,β-unsaturated systems are valuable intermediates for synthesizing compounds with potential anticancer activity. For instance, these intermediates can be used to synthesize novel pyrazole and other heterocyclic systems which have shown promising results in cancer cell line studies.[2][8]
Table 2: Anticancer Activity of Structurally Related Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic | [8] |
| Indole-Pyrazole Derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition | [8] |
| Pyrazole Carbaldehyde Derivatives | MCF7 | 0.25 | PI3 Kinase Inhibition | [8] |
Note: This data is for structurally related compounds and provides a rationale for the further derivatization of Knoevenagel products into potentially active anticancer agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic and α,β-unsaturated compounds. The protocols outlined in these application notes provide a foundation for the development of new chemical entities with potential therapeutic applications in the fields of neurology and oncology. Further optimization of reaction conditions and extensive biological evaluation of the synthesized compounds are encouraged to explore their full therapeutic potential.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Diethyl 2-(4-chlorophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Diethyl 2-(4-chlorophenyl)malonate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are intended for use by qualified professionals in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and reliable method for the quantification of this compound. This method is suitable for purity assessment, reaction monitoring, and quality control purposes.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Workflow Diagram:
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of this compound. It provides both chromatographic separation and mass spectral information, allowing for high specificity.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
-
Autosampler
-
GC vials with inserts
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
Expected Mass Spectrum Fragmentation:
Based on the fragmentation of similar diethyl arylmalonates, the following characteristic ions are expected in the EI mass spectrum of this compound (Molecular Weight: 270.71 g/mol ). A key fragmentation is the loss of the diethyl malonate moiety.[1]
| m/z | Proposed Fragment |
| 270/272 | [M]+ (Molecular ion with chlorine isotope pattern) |
| 225/227 | [M - OEt]+ |
| 197/199 | [M - COOEt]+ |
| 111/113 | [C6H4Cl]+ |
Workflow Diagram:
Caption: Workflow for the analysis of this compound by GC-MS.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.3-7.4 (m, 4H): Aromatic protons of the chlorophenyl group.
-
δ 4.6 (s, 1H): Methine proton (-CH-).
-
δ 4.2 (q, 4H): Methylene protons of the ethyl groups (-OCH₂CH₃).
-
δ 1.2 (t, 6H): Methyl protons of the ethyl groups (-OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 167: Carbonyl carbons (C=O).
-
δ 135-128: Aromatic carbons.
-
δ 62: Methylene carbons of the ethyl groups (-OCH₂-).
-
δ 57: Methine carbon (-CH-).
-
δ 14: Methyl carbons of the ethyl groups (-CH₃).
UV-Vis Spectroscopy
The presence of the chlorophenyl chromophore results in UV absorption. A solution of this compound in a suitable solvent like acetonitrile or methanol is expected to show a maximum absorption (λmax) around 230 nm. This property is utilized for detection in HPLC.
Logical Relationship Diagram:
Caption: Relationship between the structure of this compound and the analytical techniques used for its characterization.
References
Application Note: A Scalable Synthesis of Diethyl 2-(4-chlorophenyl)malonate
Introduction
Diethyl 2-(4-chlorophenyl)malonate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further chemical modifications, making it a key building block in drug discovery and development. This application note provides a detailed, scalable protocol for the synthesis of this compound, suitable for researchers and process chemists. The described method is based on a robust copper-catalyzed cross-coupling reaction, which offers high yields and is amenable to large-scale production.
Overall Reaction Scheme
The synthesis is a two-step, one-pot procedure involving the formation of the sodium salt of diethyl malonate, followed by a copper(I)-catalyzed cross-coupling reaction with 4-chlorobromobenzene.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Diethyl malonate | 160.17 | 160.17 g | 1.0 | 1.0 |
| Sodium ethoxide | 68.05 | 74.86 g | 1.1 | 1.1 |
| 4-Chlorobromobenzene | 191.45 | 210.60 g | 1.1 | 1.1 |
| Copper(I) iodide (CuI) | 190.45 | 9.52 g | 0.05 | 0.05 |
| Toluene | - | 1.5 L | - | - |
| Diethyl ether | - | 1.0 L | - | - |
| Saturated NH₄Cl (aq) | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous MgSO₄ | - | 50 g | - | - |
Procedure
-
Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The system is flushed with dry nitrogen.
-
Formation of Sodium Diethyl Malonate: Toluene (1.0 L) and diethyl malonate (160.17 g, 1.0 mol) are charged into the flask. The mixture is stirred, and sodium ethoxide (74.86 g, 1.1 mol) is added portion-wise over 30 minutes. The temperature may rise to 30-35°C. The resulting slurry is stirred for 1 hour at room temperature.
-
Cross-Coupling Reaction: 4-Chlorobromobenzene (210.60 g, 1.1 mol) and copper(I) iodide (9.52 g, 0.05 mol) are added to the flask. The reaction mixture is heated to reflux (approximately 110°C) and maintained for 12-16 hours. The reaction progress is monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 500 mL).
-
Purification: The combined organic layers are washed with brine (500 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Expected Yield and Characterization
| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| This compound | 256.69 | 205-231 g (80-90%) | Colorless to pale yellow oil |
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Toluene and diethyl ether are flammable solvents. Avoid open flames and sparks.
-
The reaction is performed under an inert atmosphere of nitrogen to prevent side reactions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-(4-chlorophenyl)malonate
Welcome to the technical support center for the purification of Diethyl 2-(4-chlorophenyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges, offering troubleshooting tips and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the reaction.
Q2: What are the likely impurities in my crude sample?
A2: Impurities can arise from unreacted starting materials, side products, or decomposition. Common impurities may include:
-
4-chlorobenzaldehyde: A starting material in the Knoevenagel condensation.
-
Diethyl malonate: Another starting material that may be present in excess.
-
Self-condensation products of 4-chlorobenzaldehyde: Aldol condensation products may form under basic conditions.
-
Michael addition byproducts: If the reaction conditions allow for 1,4-conjugate addition.
-
Solvents used in the reaction or workup.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. Visualization can be achieved under UV light (254 nm) or by using a staining agent like potassium permanganate.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: this compound can sometimes be isolated as a persistent oil, especially if minor impurities are present that inhibit crystallization. Further purification by flash column chromatography may be necessary. If the product is pure but still an oil, it can be stored under an inert atmosphere at a low temperature. Seeding with a previously obtained crystal can sometimes induce crystallization.
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | Incorrect solvent system polarity. | Systematically vary the ratio of your eluents (e.g., hexane/ethyl acetate). Test a range from 9:1 to 1:1 to find the optimal separation where the product Rf is between 0.2 and 0.4.[1] |
| Product elutes with the solvent front. | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane). |
| Product does not move from the baseline. | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). If a significant increase is needed, consider a more polar solvent system like dichloromethane/methanol.[2] |
| Streaking of spots on the TLC plate. | The sample is too concentrated, or acidic/basic impurities are interacting with the silica gel. | Dilute the sample before spotting. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. |
| Cracking of the silica gel column. | Improper packing or rapid changes in solvent polarity. | Ensure the silica gel is packed uniformly as a slurry. If running a gradient, ensure the polarity change is gradual. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve, even when boiling. | The solvent is not polar enough. | Add a small amount of a more polar co-solvent in which the compound is more soluble. Common pairs include ethanol/water or diethyl ether/hexane.[3][4] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more of the primary solvent to reduce saturation. Alternatively, use a lower-boiling solvent system. Inducing crystallization by scratching the flask or adding a seed crystal can also help.[3] |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution for a longer period, potentially in an ice bath or freezer. If still unsuccessful, a different solvent system is required. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., start with 8:2 hexane/ethyl acetate).
-
Visualize the spots under UV light (254 nm). The ideal solvent system will give the product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (wet packing is often preferred to avoid air bubbles).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) to each tube.
-
Heat the tubes to the boiling point of the respective solvents. A good solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not ideal, test solvent pairs (e.g., ethanol/water). Dissolve the compound in the "good" solvent (e.g., hot ethanol) and add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Data Presentation
Table 1: Common TLC Solvent Systems for Diethyl Arylmalonates
| Solvent System (v/v) | Typical Rf Range for Product | Notes |
| Hexane / Ethyl Acetate (9:1) | 0.1 - 0.3 | Good starting point for less polar impurities. |
| Hexane / Ethyl Acetate (8:2) | 0.2 - 0.4 | Often provides good separation. |
| Hexane / Ethyl Acetate (7:3) | 0.3 - 0.5 | Useful if the product is more polar. |
| Dichloromethane (100%) | 0.4 - 0.6 | Can be used for faster elution if separation is good. |
Visualizations
Caption: A workflow diagram for the purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
Technical Support Center: Diethyl 2-(4-chlorophenyl)malonate Reactions
Welcome to the technical support center for reactions involving Diethyl 2-(4-chlorophenyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide guidance on key experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, covering common reactions such as alkylation, hydrolysis, decarboxylation, and Knoevenagel condensation.
Alkylation Reactions
Question 1: My alkylation reaction of this compound is resulting in a low yield of the mono-alkylated product. What are the possible causes and solutions?
Answer: Low yields in mono-alkylation are a frequent issue. The primary culprits are often incomplete deprotonation, side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The alpha-proton of the malonic ester must be fully removed to generate the enolate for nucleophilic attack.
-
Solution: Ensure you are using a sufficiently strong and fresh base. Sodium ethoxide (NaOEt) in anhydrous ethanol is a standard choice. The base should be used in at least a 1:1 molar ratio to the malonate. The presence of water can consume the base, so rigorously dry conditions are essential.
-
-
Side Reaction - Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and react with another equivalent of the alkyl halide, leading to a dialkylated byproduct.[1]
-
Solution: To favor mono-alkylation, use a slight excess of this compound relative to the alkylating agent. Also, consider the slow, dropwise addition of the alkylating agent to the reaction mixture.[1]
-
-
Side Reaction - Elimination: If you are using a secondary or tertiary alkyl halide, E2 elimination can compete with the desired SN2 substitution, forming an alkene and reducing the yield of the alkylated product.[1]
-
Solution: Whenever possible, use primary alkyl halides, as they are less prone to elimination reactions.[1] Maintaining a lower reaction temperature can also disfavor elimination.
-
Question 2: I am observing the formation of a significant amount of a dialkylated side product. How can I minimize this?
Answer: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[1] Here are some strategies to minimize it:
-
Control Stoichiometry: Use a strict 1:1 molar ratio or a slight excess of this compound to the alkylating agent.[1]
-
Slow Addition: Add the alkylating agent slowly to the enolate solution. This helps to ensure that the alkyl halide reacts with the enolate of the starting material before it can react with the enolate of the mono-alkylated product.[1]
-
Choice of Base: While a strong base is necessary for deprotonation, using a very large excess can promote further deprotonation of the mono-alkylated product.
Hydrolysis and Decarboxylation
Question 3: I am having difficulty hydrolyzing the diethyl esters of my substituted malonate. The reaction is slow or incomplete. What can I do?
Answer: The hydrolysis of sterically hindered or electron-deficient malonic esters can be challenging. The electron-withdrawing nature of the 4-chlorophenyl group can make the ester carbonyls less susceptible to nucleophilic attack.
-
Harsh Reaction Conditions: Standard hydrolysis conditions (e.g., refluxing with aqueous NaOH or KOH) may be too mild.
-
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is an alternative.
Question 4: During the hydrolysis and decarboxylation of my substituted malonic acid, I am getting a complex mixture of products instead of the desired 2-(4-chlorophenyl)acetic acid.
Answer: Aryl-substituted malonic acids, especially those with electron-withdrawing groups, can be thermally unstable.[2]
-
Premature Decarboxylation and Side Reactions: The intermediate malonic acid may decarboxylate under the hydrolysis conditions, and the resulting product may undergo further reactions.
-
Solution: A one-pot hydrolysis and decarboxylation using a mixture of HBr and acetic acid at reflux can be a clean method to directly obtain the 2-(4-chlorophenyl)acetic acid.[2] This approach can prevent the isolation of the potentially unstable intermediate malonic acid.
-
Knoevenagel Condensation
Question 5: The Knoevenagel condensation between 4-chlorobenzaldehyde and this compound is giving a low yield. What are the key parameters to optimize?
Answer: The Knoevenagel condensation is an equilibrium reaction, and several factors can influence the yield.
-
Catalyst Choice: A weak base is typically used as a catalyst.
-
Solution: Piperidine or an amine with a carboxylic acid co-catalyst are common choices. The catalyst should be basic enough to deprotonate the malonate but not so basic as to cause self-condensation of the aldehyde.
-
-
Water Removal: The reaction produces water, and its removal can drive the equilibrium towards the product.
-
Solution: Perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus. Toluene is a common choice.
-
-
Reaction Time and Temperature: These parameters often need to be optimized.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. The temperature will depend on the solvent and catalyst used.
-
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes for key transformations involving this compound. Please note that these are general guidelines, and optimization may be required for specific substrates and scales.
Table 1: Alkylation of this compound
| Alkylating Agent | Base (Solvent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 2-Chloropyridine | NaH (DMF) | 25-100 | 4-8 | 60-80 | Important step in chlorpheniramine synthesis. |
| Benzyl Bromide | NaOEt (EtOH) | Reflux | 2-6 | 75-90 | General procedure for benzylation. |
| Ethyl Iodide | K₂CO₃ (Acetone) | Reflux | 12-24 | 70-85 | Milder conditions, may require longer reaction times. |
Table 2: Hydrolysis and Decarboxylation of Substituted Diethyl Malonates
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| 1. NaOH (aq/EtOH) 2. HCl (aq), Heat | Water/Ethanol | 100-120 | 4-12 | 2-(4-chlorophenyl)acetic acid | 70-85 |
| HBr (aq) / Acetic Acid | Acetic Acid | Reflux | 6-16 | 2-(4-chlorophenyl)acetic acid | ~65[2] |
Table 3: Knoevenagel Condensation with 4-Chlorobenzaldehyde
| Malonate Derivative | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Diethyl Malonate | Piperidine | Toluene | Reflux | 4-8 | 80-95 |
| Diethyl Malonate | Gelatine (immobilized) | DMSO | Room Temp | 12-24 | 85-89[3] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Alkyl Halide (e.g., 2-chloropyridine, benzyl bromide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.05 eq.) to anhydrous ethanol. Alternatively, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
To the stirred base solution/suspension at 0 °C, add a solution of this compound (1.0 eq.) in the corresponding anhydrous solvent dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Add the alkyl halide (1.0 eq.) dropwise to the enolate solution. The reaction may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Protocol 2: General Procedure for Hydrolysis and Decarboxylation
Materials:
-
Substituted Diethyl Malonate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted diethyl malonate (1.0 eq.) in ethanol.
-
Add a solution of potassium hydroxide (3.0 eq.) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.
-
Heat the acidic solution to reflux to effect decarboxylation. Monitor the evolution of CO₂ gas.
-
After gas evolution ceases, cool the solution and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or distillation.
Visualizations
Troubleshooting Workflow for Low Yield in Alkylation
Caption: A logical workflow for troubleshooting low yields in the alkylation of this compound.
General Workflow for Malonic Ester Synthesis
Caption: A schematic representation of the key steps in a typical malonic ester synthesis starting from this compound.
References
- 1. DIETHYL 2-(4-CHLORO-2-FLUOROPHENYL)MALONATE(680211-90-9) 1H NMR spectrum [chemicalbook.com]
- 2. Diethyl 2-(4-chlorobenzylidene)malonate | C14H15ClO4 | CID 296052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yields of Diethyl 2-(4-chlorophenyl)malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Diethyl 2-(4-chlorophenyl)malonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the synthesis of this compound, a variation of the malonic ester synthesis, can often be traced back to several key factors. The most common issues include incomplete deprotonation of diethyl malonate, degradation of the base, presence of moisture, and competing side reactions.[1][2] Impurities in either the diethyl malonate or the 4-chlorobenzyl chloride can also consume reagents and lower the overall yield.[1][2]
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A2: The most common byproduct in this reaction is the di-alkylated product, diethyl 2,2-bis(4-chlorophenyl)malonate.[3][4] This occurs because the mono-alkylated product, your target molecule, still has one acidic proton on the alpha-carbon which can be deprotonated by the base and react with another molecule of 4-chlorobenzyl chloride.[4][5]
To minimize di-alkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your base (e.g., sodium ethoxide) to diethyl malonate. A slight excess of diethyl malonate relative to the alkylating agent can also favor mono-alkylation.[4][5]
-
Slow Addition: Add the 4-chlorobenzyl chloride slowly to the reaction mixture. This keeps its concentration low, favoring reaction with the more abundant diethyl malonate enolate.[4]
-
Temperature Control: Forming the enolate at a controlled temperature (e.g., 0-25°C) before the slow addition of the alkyl halide can improve selectivity.[2]
Q3: The reaction seems sluggish or incomplete, even after extended reaction times. What could be the problem with my base or reaction conditions?
A3: Incomplete reaction is often due to issues with the deprotonation step.[1]
-
Base Quality: Sodium ethoxide and other alkoxide bases are highly sensitive to moisture. Ensure you are using a fresh, dry base and performing the reaction under anhydrous (moisture-free) conditions.[1][2] All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Base Strength: The base must be strong enough to fully deprotonate the diethyl malonate (pKa ≈ 13). Sodium ethoxide is the standard and appropriate choice.[5][6]
-
Incorrect Base Type: Using a base with an alkoxide different from the ester (e.g., using sodium methoxide with diethyl malonate) can lead to transesterification, resulting in a mixture of products. Always match the alkoxide of the base to the ester.[3][4]
Q4: My workup is difficult, and I'm isolating unexpected byproducts like an alkene or a carboxylic acid. What is happening?
A4: These byproducts suggest competing elimination or hydrolysis reactions.
-
Alkene Formation: The basic conditions required for the reaction can promote an E2 elimination reaction with the 4-chlorobenzyl chloride, yielding a styrene derivative.[4] While primary halides like 4-chlorobenzyl chloride are less prone to this, it can be minimized by maintaining a controlled temperature during the addition of the alkylating agent.
-
Hydrolysis: The presence of water during the reaction or, more commonly, during the workup can lead to the hydrolysis of the ester groups to form carboxylic acids.[4] Ensure anhydrous conditions during the reaction and perform the aqueous workup efficiently at a low temperature if possible.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Incomplete deprotonation | Use fresh, anhydrous sodium ethoxide. Ensure a 1:1 molar ratio with diethyl malonate. Use anhydrous solvent.[1] |
| Presence of di-alkylated byproduct | Second alkylation of the product | Use a slight excess of diethyl malonate. Add 4-chlorobenzyl chloride dropwise.[4][5] |
| Formation of 4-vinylchlorobenzene | E2 Elimination of alkyl halide | Maintain a controlled, moderate reaction temperature.[4] |
| Presence of mixed ethyl/methyl esters | Transesterification | Use sodium ethoxide (NaOEt) as the base, not sodium methoxide (NaOMe).[3][4] |
| Isolation of carboxylic acid byproduct | Hydrolysis | Ensure strictly anhydrous reaction conditions. Perform aqueous workup carefully.[4] |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa (of α-H) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | ~13[7] |
| 4-Chlorobenzyl Chloride | C₇H₆Cl₂ | 161.03 | 213-214 | N/A |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | N/A (conjugate acid pKa ~16) |
| This compound | C₁₃H₁₅ClO₄ | 286.71 | N/A | ~13-14 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes the alkylation of diethyl malonate with 4-chlorobenzyl chloride.
1. Reagent Preparation and Setup:
-
Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Ensure all glassware is oven-dried to remove moisture.
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) in small pieces to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Stir until all the sodium has dissolved.[4]
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the diethyl malonate enolate.[4] A white precipitate of the sodium salt may form.[8]
3. Alkylation:
-
Add 4-chlorobenzyl chloride (1.0 eq) dropwise to the stirred enolate suspension over 30 minutes. The reaction may be exothermic; maintain the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-16 hours).[8]
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue to dissolve the sodium chloride byproduct.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
managing side reactions with Diethyl 2-(4-chlorophenyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(4-chlorophenyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound is a versatile intermediate primarily used in the synthesis of more complex molecules. Its key application lies in the introduction of a 4-chlorophenylacetic acid or a substituted derivative moiety into a target structure. This is particularly relevant in drug discovery and development, for example, in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. It is a key building block in malonic ester synthesis to produce substituted carboxylic acids.
Q2: What are the key reactive sites of this compound?
A2: The primary reactive site is the acidic α-hydrogen located on the carbon between the two ester groups. This proton can be readily removed by a suitable base to form a stabilized enolate, which is a potent nucleophile. The ester groups themselves can also undergo hydrolysis or transesterification under appropriate conditions.
Q3: What safety precautions should be taken when handling this compound?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Work in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Troubleshooting Guides
Alkylation Reactions
Alkylation of this compound involves the reaction of its enolate with an alkyl halide. The desired outcome is typically mono-alkylation.
Issue 1.1: Low yield of the desired mono-alkylated product and formation of a significant amount of dialkylated product.
This is a common side reaction as the mono-alkylated product still possesses an acidic proton.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate can favor mono-alkylation.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the enolate of the starting material before it can react with the enolate of the mono-alkylated product.[1]
-
Choice of Base: Use a less reactive base or carefully control the amount of base to ensure just enough is present for the initial deprotonation.[1]
-
Issue 1.2: Low yield of the desired product and isolation of an alkene derived from the alkyl halide.
This is likely due to a competing E2 elimination reaction of the alkyl halide, especially with secondary or tertiary halides.[1]
-
Troubleshooting Steps:
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[1]
-
Base Selection: A bulkier, less nucleophilic base might favor proton abstraction from the malonate over elimination from the alkyl halide.
-
Temperature Control: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination.[1]
-
Issue 1.3: Formation of mixed ester products (transesterification).
This occurs when the alkoxide base does not match the alcohol component of the ester.
-
Troubleshooting Steps:
-
Matching Alkoxide Base: Use a base with the same alkyl group as the ester. For this compound, sodium ethoxide (NaOEt) in ethanol is the recommended base.
-
| Side Reaction | Mitigation Strategy | Key Parameters to Control |
| Dialkylation | Slow addition of alkyl halide, use of a slight excess of malonate | Stoichiometry, Addition Rate |
| E2 Elimination | Use primary alkyl halides, lower reaction temperature | Alkyl Halide Structure, Temperature |
| Transesterification | Match the alkoxide base to the ester's alcohol | Choice of Base |
Hydrolysis and Decarboxylation
This two-step process is used to convert the substituted malonic ester into a carboxylic acid.
Issue 2.1: Difficulty in isolating the 2-(4-chlorophenyl)malonic acid after hydrolysis.
The intermediate dicarboxylic acid is often thermally unstable and readily decarboxylates, especially with an electron-withdrawing group like the 4-chlorophenyl substituent. This is observed in the analogous diethyl 2-(perfluorophenyl)malonate.[2][3]
-
Troubleshooting Steps:
-
Mild Hydrolysis Conditions: Attempt hydrolysis under milder conditions (e.g., lower temperatures) to minimize concurrent decarboxylation if the dicarboxylic acid is the desired product.
-
Direct Decarboxylation: In many cases, the goal is the final carboxylic acid (4-chlorophenylacetic acid). Therefore, after hydrolysis, the reaction is often heated to drive the decarboxylation to completion.
-
Issue 2.2: Incomplete hydrolysis or decarboxylation.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure sufficient reaction time and temperature for both steps. Monitor the reaction progress by TLC or other analytical methods.
-
Acid/Base Concentration: Use a sufficient concentration of acid or base for complete hydrolysis.
-
| Step | Potential Issue | Mitigation Strategy | Key Parameters to Control |
| Hydrolysis | Thermal instability of dicarboxylic acid | Use mild conditions if dicarboxylic acid is desired | Temperature |
| Decarboxylation | Incomplete reaction | Increase temperature and/or reaction time after hydrolysis | Temperature, Time |
Knoevenagel Condensation
This reaction involves the condensation of this compound with an aldehyde or ketone.
Issue 3.1: Low yield of the condensed product.
-
Troubleshooting Steps:
-
Catalyst Choice: A weak base like piperidine or pyridine is often used as a catalyst.[4][5] The choice and amount of catalyst can be critical.
-
Removal of Water: The reaction produces water, which can inhibit the reaction. Removing water, for example by azeotropic distillation with a Dean-Stark trap, can drive the equilibrium towards the product.[5]
-
Aldehyde vs. Ketone Reactivity: Aldehydes are generally more reactive than ketones in this condensation.[5] For less reactive ketones, more forcing conditions may be necessary.
-
Michael Addition
This reaction involves the 1,4-addition of the this compound enolate to an α,β-unsaturated carbonyl compound.
Issue 4.1: Competing 1,2-addition instead of the desired 1,4-conjugate addition.
-
Troubleshooting Steps:
-
Thermodynamic Control: The Michael addition is generally favored under thermodynamic control (higher temperatures, longer reaction times).[6]
-
Choice of Nucleophile: The stabilized enolate of this compound is a "soft" nucleophile, which inherently favors 1,4-addition.
-
Use of Specific Catalysts: Certain catalysts can enhance the selectivity for 1,4-addition.
-
Experimental Protocols & Workflows
General Alkylation Protocol
This protocol describes a general procedure for the mono-alkylation of this compound.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred enolate solution. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[1]
Hydrolysis and Decarboxylation Signaling Pathway
The following diagram illustrates the sequential chemical transformations from the substituted malonate to the final carboxylic acid.
-
Hydrolysis: The alkylated diethyl malonate is heated with aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH followed by acidification). This converts the two ester groups into carboxylic acids.
-
Decarboxylation: The resulting malonic acid derivative, having two carboxylic acid groups on the same carbon, is unstable to heat. Upon further heating, it loses carbon dioxide to yield the final substituted carboxylic acid.
References
Technical Support Center: Synthesis of Diethyl 2-(4-chlorophenyl)malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 2-(4-chlorophenyl)malonate for increased yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a classic example of a malonic ester synthesis. It involves the alkylation of diethyl malonate using 4-chlorobenzyl chloride. The reaction proceeds in two main steps: first, a base is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride in an S(_N)2 reaction to form the desired product.
Q2: What are the most common side-products that lower the yield of this compound?
A2: The primary side-products that can reduce the yield include:
-
Diethyl 2,2-bis(4-chlorophenyl)malonate (Dialkylated Product): This is often the most significant side-product. It forms when the mono-alkylated product is deprotonated by the base and reacts with a second molecule of 4-chlorobenzyl chloride.[1]
-
4,4'-Dichlorostilbene (Elimination Product): Under strongly basic conditions, 4-chlorobenzyl chloride can undergo an E2 elimination reaction, leading to the formation of this alkene.
-
Transesterification Products: If the alkoxide base used does not match the ethyl groups of the diethyl malonate (e.g., using sodium methoxide), a mixture of esters can be formed.[1]
-
Hydrolysis Products: Presence of water can lead to the hydrolysis of the ester groups, forming the corresponding carboxylic acids.
Q3: How can I minimize the formation of the dialkylated side-product?
A3: To favor mono-alkylation and increase the yield of the desired product, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to 4-chlorobenzyl chloride. A molar ratio of 1.1:1 to 1.5:1 (diethyl malonate : 4-chlorobenzyl chloride) is often effective.
-
Slow Addition: Add the 4-chlorobenzyl chloride slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, giving the diethyl malonate enolate a higher probability of reacting before the mono-alkylated product's enolate can.
-
Choice of Base and Temperature: Using a less reactive base or carefully controlling the amount of base can sometimes help. Running the reaction at the lowest effective temperature can also disfavor the second alkylation.
Q4: What is Phase-Transfer Catalysis (PTC) and can it improve the yield?
A4: Phase-Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the reactive anion (the malonate enolate) into the organic phase where it can react with the 4-chlorobenzyl chloride.[2] This method can significantly improve yields by allowing the use of milder bases like potassium carbonate and often results in cleaner reactions with fewer side-products.[2][3]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base may be too weak, or the reaction conditions may not be anhydrous. | 1. - Ensure the use of a sufficiently strong base (e.g., sodium ethoxide in ethanol). - Use anhydrous solvents and reagents. Dry all glassware thoroughly. |
| 2. Inactive Alkylating Agent: The 4-chlorobenzyl chloride may have degraded. | 2. - Use fresh or purified 4-chlorobenzyl chloride. Check its purity by GC or NMR if possible. | |
| 3. Reaction Temperature Too Low: The activation energy for the S(_N)2 reaction is not being met. | 3. - Gently heat the reaction mixture to reflux, monitoring the progress by TLC. | |
| Significant Amount of Dialkylated Product | 1. Stoichiometry: Molar ratio of 4-chlorobenzyl chloride to diethyl malonate is too high. | 1. - Use a slight excess of diethyl malonate (1.1-1.5 equivalents). |
| 2. Rapid Addition of Alkylating Agent: High concentration of 4-chlorobenzyl chloride favors reaction with the mono-alkylated product. | 2. - Add the 4-chlorobenzyl chloride dropwise over an extended period. | |
| Presence of an Alkene Side-Product | 1. Strongly Basic Conditions: The base is promoting E2 elimination of HCl from 4-chlorobenzyl chloride. | 1. - Use a milder base if possible (e.g., K₂CO₃ with a phase-transfer catalyst). - Avoid excessively high temperatures. |
| Mixture of Different Esters in Product | 1. Transesterification: The alkoxide base does not match the ester's alcohol component. | 1. - For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol as the base.[1] |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The desired mono-alkylated product and the dialkylated side-product can have very similar polarities. | 1. - Careful column chromatography is often necessary. Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and gradually increasing the polarity) to achieve good separation.[4] |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the alkylation of diethyl malonate. While data for the specific synthesis of this compound is not always available, the trends from analogous reactions are highly informative.
Table 1: Effect of Base and Catalyst on Yield
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Notes |
| Sodium Ethoxide | None | Ethanol | Reflux | 2-4 | ~70-85% | Standard conditions for malonic ester synthesis. Yield can be lower due to side reactions. |
| Potassium Carbonate | None | DMF | 80-100 | 8-12 | Moderate | Slower reaction rate, may require higher temperatures. |
| Potassium Carbonate | TBAB¹ | Toluene | 80-90 | 4-6 | >90% | Phase-transfer catalysis often leads to higher yields and cleaner reactions.[2] |
| Potassium Carbonate | 18-Crown-6 | Dichloromethane | Reflux | 2 | High | Crown ethers are effective phase-transfer catalysts.[5] |
¹TBAB: Tetrabutylammonium bromide
Table 2: Comparison of Leaving Groups on the Alkylating Agent
| Leaving Group | Substrate Example | Relative Rate Constant (k_rel) | Typical Yield (%) | Notes |
| Iodide (I⁻) | 4-chlorobenzyl iodide | ~30,000 | >90% | Excellent leaving group, but the reagent can be more expensive and less stable. |
| Bromide (Br⁻) | 4-chlorobenzyl bromide | ~1,000 | 85-95% | Good balance of reactivity and cost. Often a good choice. |
| Chloride (Cl⁻) | 4-chlorobenzyl chloride | ~20 | 70-85% | Less reactive than the bromide or iodide, may require longer reaction times or higher temperatures. |
| Tosylate (OTs⁻) | 4-chlorobenzyl tosylate | ~3,000 | >90% | Very good leaving group, but requires an extra step to prepare the tosylate. |
Note: Relative rate constants are approximate and for a different alkyl system, but the general trend is applicable. Yields are typical for the alkylation step with diethyl malonate under standard conditions.
Experimental Protocols
Method 1: Classical Synthesis using Sodium Ethoxide
This protocol is a standard method for the alkylation of diethyl malonate.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl malonate
-
4-chlorobenzyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq.) in anhydrous ethanol under a nitrogen atmosphere.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (1.1 eq.) dropwise with stirring.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.
-
Add 4-chlorobenzyl chloride (1.0 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Phase-Transfer Catalysis (PTC) for Higher Yield
This method utilizes a phase-transfer catalyst for a cleaner reaction and often higher yield.[2]
Materials:
-
Diethyl malonate
-
4-chlorobenzyl chloride
-
Anhydrous potassium carbonate (powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Dichloromethane
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.2 eq.), 4-chlorobenzyl chloride (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the salts with a small amount of toluene or dichloromethane.
-
Combine the organic filtrates and wash with water to remove any remaining TBAB.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography for high purity.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Diethyl 2-(4-chlorophenyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(4-chlorophenyl)malonate.
Stability and Storage FAQs
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2] For long-term storage, refrigeration at 4°C is advisable. Protect the compound from direct sunlight and sources of ignition.[1][3]
Q2: What is the expected shelf-life of this compound?
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathways for malonic esters like this compound are hydrolysis and decarboxylation.[6]
-
Hydrolysis: In the presence of moisture, acids, or bases, the ester groups can hydrolyze to form the corresponding carboxylic acid (2-(4-chlorophenyl)malonic acid) and ethanol.[7]
-
Decarboxylation: Upon heating, particularly after hydrolysis to the dicarboxylic acid, the compound can lose carbon dioxide to yield 2-(4-chlorophenyl)acetic acid.[8]
Q4: Are there any incompatible materials I should avoid storing with this compound?
A4: Yes, you should avoid storing this compound with strong acids, strong bases, strong oxidizing agents, and reducing agents, as these can catalyze its degradation.[2][3][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low Yield or Absence of Desired Product in Alkylation Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Starting Material | Verify the purity of your this compound using techniques like NMR or GC-MS. If degradation is suspected, consider purifying the starting material or purchasing a new batch. Ensure the compound has been stored under the recommended conditions. |
| Incomplete Deprotonation | The acidity of the α-proton is crucial for alkylation. Ensure your base is strong enough and used in a sufficient molar ratio. For malonic esters, sodium ethoxide in ethanol is a common choice to avoid transesterification.[7] |
| Side Reactions | Common side reactions include dialkylation and transesterification. To minimize dialkylation, consider using a slight excess of the malonic ester relative to the base and alkylating agent. To avoid transesterification, use a base with an alkoxide that matches the ester group (e.g., sodium ethoxide for a diethyl ester).[7] |
| Poor Reactivity of Alkylating Agent | Ensure the alkylating agent is of good quality and reactive under the chosen conditions. |
Issue 2: Presence of Unexpected Impurities in the Reaction Mixture
Potential Impurities and Their Origin:
| Impurity | Potential Origin | Identification and Mitigation |
| 2-(4-chlorophenyl)malonic acid | Hydrolysis of the ester due to moisture in the reaction. | Can be detected by a change in pH and confirmed by spectroscopic methods. Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| 2-(4-chlorophenyl)acetic acid | Decarboxylation of the malonic acid derivative, often accelerated by heat.[8] | Can be identified by GC-MS or LC-MS. Avoid excessive heating during the reaction and work-up. |
| Dialkylated Product | A second alkylation at the α-carbon. | Characterize by NMR and mass spectrometry. Adjust stoichiometry as described in Issue 1. |
| Transesterification Products | Use of a non-matching alkoxide base (e.g., methoxide with a diethyl ester).[7] | Can be detected by NMR or GC-MS. Always use a base with the corresponding alkoxide. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound
-
Under an inert atmosphere (e.g., nitrogen), dissolve this compound in an appropriate anhydrous solvent (e.g., ethanol).
-
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.
-
Stir the mixture for a specified time to ensure complete formation of the enolate.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product using techniques such as column chromatography or distillation.
Data Presentation
Table 1: General Stability and Reactivity Profile
| Parameter | Information | Source |
| Recommended Storage Temperature | 4°C (Refrigerated) | Inferred from supplier data |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents, reducing agents | [2][3][5] |
| Primary Degradation Pathway | Hydrolysis, Decarboxylation | [6] |
| Common Side Reactions in Synthesis | Dialkylation, Transesterification | [7] |
Visualizations
Caption: Troubleshooting workflow for low yield in alkylation reactions.
References
- 1. carlroth.com [carlroth.com]
- 2. isotope.com [isotope.com]
- 3. fishersci.com [fishersci.com]
- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl malonate|MSDS [dcchemicals.com]
- 6. Diethyl malonate | chemical compound | Britannica [britannica.com]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Malonic Ester Synthesis with Substituted Phenyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in malonic ester synthesis, with a specific focus on reactions involving substituted phenyls.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the malonic ester synthesis of substituted phenylacetic acids?
A1: The most common side products include:
-
Dialkylated esters: This is a frequent side product where the initially formed mono-alkylated ester undergoes a second alkylation.[1]
-
Products of elimination (E2) reactions: This is more prevalent when using secondary or tertiary alkyl halides, but can also occur with sterically hindered primary halides.
-
Transesterification products: If the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), a mixture of esters can be formed.[1]
-
Hydrolysis of the alkylating agent: Under the basic reaction conditions, the substituted benzyl halide may undergo hydrolysis to the corresponding benzyl alcohol.
Q2: How do electron-donating and electron-withdrawing substituents on the phenyl ring affect the reaction?
A2: Substituents on the phenyl ring can influence both the enolate formation and the alkylation step.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃): These groups increase the acidity of the α-proton of the substituted benzyl halide, which is not directly involved in the malonic ester's enolate formation but can make the halide a better leaving group. In the case of the hydrolysis and decarboxylation of the resulting substituted phenylmalonic ester, these groups can have a significant impact. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate is challenging and can be accompanied by complete decarboxylation under both acidic and basic conditions.[2][3]
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups may slightly decrease the reactivity of the benzyl halide in the SN2 reaction.
Q3: Why is my decarboxylation step giving a low yield or a complex mixture of products?
A3: Issues during decarboxylation of substituted phenylmalonic acids can arise from several factors:
-
Incomplete hydrolysis: If the ester groups are not fully hydrolyzed to carboxylic acids, decarboxylation will not occur.
-
High temperatures: While heat is required for decarboxylation, excessive temperatures can lead to decomposition and side reactions, especially with sensitive substituents on the phenyl ring. For some phenylmalonic acids with strong electron-withdrawing groups, decarboxylation can occur at unexpectedly lower temperatures.[2]
-
Reaction conditions: The choice of acidic or basic conditions for hydrolysis and the subsequent workup can influence the outcome. Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of HBr and acetic acid led to the formation of 2-(perfluorophenyl)acetic acid in good yield.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of Alkylated Product
| Potential Cause | Troubleshooting Strategy |
| Incomplete enolate formation | Use a strong, non-nucleophilic base like sodium hydride (NaH) or ensure the alkoxide base (e.g., sodium ethoxide) is fresh and anhydrous. |
| Steric hindrance | For ortho-substituted phenyl groups, consider using a less sterically hindered malonic ester (e.g., dimethyl malonate) or a more reactive alkylating agent if possible. Longer reaction times or higher temperatures may be necessary, but monitor for side reactions. |
| Low reactivity of the alkylating agent | Benzyl halides with strong electron-donating groups may be less reactive. Consider converting the halide to a better leaving group (e.g., tosylate) or using a more polar aprotic solvent like DMF to accelerate the SN2 reaction. |
| Side reaction: Dialkylation | Use a slight excess of the malonic ester relative to the alkylating agent to favor mono-alkylation.[1] |
| Side reaction: Elimination | This is less common with benzyl halides but can occur. Use a less hindered base and maintain the lowest effective reaction temperature. |
Problem 2: Difficult Hydrolysis and/or Decarboxylation
| Potential Cause | Troubleshooting Strategy |
| Incomplete hydrolysis of the ester | Ensure sufficient reaction time and concentration of acid or base. For sterically hindered esters, more forcing conditions (higher temperatures, stronger acid/base) may be required. A mixture of HBr and acetic acid can be effective.[2][3] |
| Premature decarboxylation | For substrates with strong electron-withdrawing groups, decarboxylation may occur concurrently with hydrolysis.[2] If the diacid is the desired product, milder hydrolysis conditions at lower temperatures should be attempted. |
| Low yield of decarboxylated product | Optimize the heating conditions for decarboxylation. Monitor the reaction for the cessation of CO₂ evolution. Ensure the workup procedure effectively extracts the final product. |
| Formation of impurities during decarboxylation | High temperatures can lead to degradation. Consider performing the decarboxylation in a high-boiling solvent to maintain a consistent temperature. |
Experimental Protocols
General Protocol for Malonic Ester Synthesis of a Substituted Phenylacetic Acid
This is a generalized procedure and may require optimization for specific substrates.
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, add the substituted benzyl halide (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl substituted-benzylmalonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl substituted-benzylmalonate, add an excess of a strong acid (e.g., 6M HCl or a 1:5 v/v mixture of 48% HBr and glacial acetic acid).[2]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude substituted phenylacetic acid can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Phenyl Substituents on Malonic Ester Synthesis
| Substituent | Position | Electronic Effect | Expected Impact on Alkylation | Expected Impact on Hydrolysis/Decarboxylation |
| -NO₂ | para | Strong Electron-Withdrawing | May slightly increase alkylating agent reactivity. | Can make the resulting phenylmalonic acid more prone to decarboxylation, potentially at lower temperatures. |
| -OCH₃ | para | Strong Electron-Donating | May slightly decrease alkylating agent reactivity. | Generally follows standard hydrolysis and decarboxylation conditions. |
| -Cl | para | Weak Electron-Withdrawing | Minimal effect on alkylation reactivity. | Hydrolysis of diethyl 2-(perfluorophenyl)malonate is challenging and leads to concurrent decarboxylation.[2][3] |
| -CH₃ | ortho | Weak Electron-Donating | Significant steric hindrance can dramatically reduce the rate of alkylation and lower the yield. | Steric hindrance can also make hydrolysis of the ester more difficult. |
Table 2: Example Reaction Conditions and Yields
| Alkylating Agent | Product | Alkylation Conditions | Hydrolysis/Decarboxylation Conditions | Yield | Reference |
| Hexafluorobenzene | Diethyl 2-(perfluorophenyl)malonate | Sodium diethyl malonate | N/A (Alkylation product) | 47% | [2] |
| Diethyl 2-(perfluorophenyl)malonate | 2-(Perfluorophenyl)acetic acid | N/A (Starting from ester) | 48% HBr in glacial AcOH, reflux | 63% | [2][3] |
Visualizations
References
avoiding decarboxylation in Diethyl 2-(4-chlorophenyl)malonate reactions
Welcome to the Technical Support Center for Diethyl 2-(4-chlorophenyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound, with a specific focus on avoiding undesired decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern with this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of this compound, this typically occurs after one or both of the ethyl ester groups are hydrolyzed to carboxylic acids, forming 2-(4-chlorophenyl)malonic acid. This resulting malonic acid derivative is susceptible to losing CO₂, especially when heated, to yield 2-(4-chlorophenyl)acetic acid.[1][2] This side reaction is often undesirable as it leads to the formation of an impurity and reduces the yield of the intended product.
Q2: Under what conditions is decarboxylation of this compound most likely to occur?
A2: Decarboxylation is most commonly observed under the following conditions:
-
Acidic Conditions and Heat: The combination of strong acids and elevated temperatures is a primary driver of decarboxylation following ester hydrolysis.[1]
-
Elevated Temperatures: Even in the absence of strong acids, heating the corresponding 2-(4-chlorophenyl)malonic acid can induce thermal decarboxylation.[2]
-
Prolonged Reaction Times: Longer exposure to hydrolytic conditions, even at moderate temperatures, can increase the likelihood of decarboxylation.
Q3: How can I perform a saponification (hydrolysis) of this compound to the dicarboxylic acid while minimizing decarboxylation?
A3: To favor the formation of 2-(4-chlorophenyl)malonic acid and avoid decarboxylation, consider the following strategies:
-
Low Temperatures: Conduct the hydrolysis at or below room temperature. Using an ice bath to maintain low temperatures during the addition of reagents and throughout the reaction is recommended.
-
Mild Bases: Employ milder bases for saponification, such as lithium hydroxide (LiOH) or sodium carbonate (Na₂CO₃), instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) when possible.
-
Careful pH Control During Workup: When acidifying the reaction mixture to protonate the carboxylate, do so slowly and at low temperatures to avoid a sudden increase in acidity and heat that could trigger decarboxylation.
-
Use of Biphasic Systems: Performing the hydrolysis in a biphasic system (e.g., water-ether) can sometimes help to control the reaction rate and minimize side reactions.[3]
Q4: Is it possible to selectively hydrolyze only one of the ester groups (mono-saponification)?
A4: Yes, selective mono-saponification is achievable and is often desired for further synthetic manipulations. To achieve this, carefully controlling the stoichiometry of the base is crucial. Using one equivalent of a base like potassium hydroxide (KOH) in a suitable solvent system at low temperatures can favor the formation of the monoester.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant formation of 2-(4-chlorophenyl)acetic acid is observed by NMR or LC-MS after hydrolysis. | The reaction temperature was too high, promoting decarboxylation of the intermediate malonic acid. | Maintain strict temperature control, ideally at 0°C or below, throughout the hydrolysis and workup. Use a jacketed reactor or a well-monitored ice bath. |
| The acidification step during workup was too rapid or used a highly concentrated acid, leading to localized heating and decarboxylation. | Add the acid dropwise with vigorous stirring while cooling the reaction mixture in an ice bath. Use a more dilute acid solution. | |
| The reaction was run for an extended period, allowing for the slow decarboxylation of the product. | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Low or no conversion of the diethyl ester is observed under mild hydrolysis conditions. | The reaction temperature is too low for the chosen base and substrate, resulting in a very slow reaction rate. | If low temperature is critical to prevent decarboxylation, consider using a stronger base (e.g., NaOH instead of NaHCO₃) while still maintaining a low temperature. Alternatively, explore enzymatic hydrolysis. |
| The base is not soluble enough in the reaction medium to effectively catalyze the hydrolysis. | Add a co-solvent like methanol or ethanol to improve the solubility of the base. | |
| A complex mixture of products is obtained. | Multiple side reactions, including decarboxylation and potentially other base-mediated reactions, are occurring. | Re-evaluate the reaction conditions. Simplify the system by using a milder base, lower temperature, and shorter reaction time. Ensure the purity of the starting material and reagents. |
Experimental Protocols
Protocol 1: Mild Saponification of this compound to 2-(4-chlorophenyl)malonic Acid
This protocol is designed to minimize decarboxylation by using a mild base and low temperatures.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium hydroxide (2.2 eq) in water to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully add 1 M HCl dropwise at 0°C to adjust the pH to ~2.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
The crude 2-(4-chlorophenyl)malonic acid can be purified by crystallization.
Data Presentation
The following table summarizes the outcomes of hydrolysis of a structurally similar compound, diethyl 2-(perfluorophenyl)malonate, under various conditions. While the reactivity of this compound may differ due to electronic effects, this data provides valuable insights into the influence of reaction parameters on decarboxylation.
| Entry | Base/Acid | Solvent | Temperature (°C) | Time (h) | Product(s) |
| 1 | 10% NaOH | H₂O/EtOH | Reflux | 5 | No reaction |
| 2 | 20% NaOH | H₂O/EtOH | Reflux | 5 | Decomposition/Decarboxylation |
| 3 | LiOH | THF/H₂O | Room Temp | 24 | Starting material recovered |
| 4 | HBr/AcOH | H₂O | Reflux | 16 | 2-(Perfluorophenyl)acetic acid (decarboxylation) |
| 5 | TFA | - | 50 | 24 | 2-(Perfluorophenyl)acetic acid (decarboxylation) |
Data adapted from a study on diethyl 2-(perfluorophenyl)malonate and should be considered as a qualitative guide.[3]
Visualizations
Decarboxylation Pathway
The following diagram illustrates the general pathway for the hydrolysis of this compound followed by the undesirable decarboxylation step.
Caption: Hydrolysis of the diester to the malonic acid, which can then undergo decarboxylation.
Troubleshooting Logic for Unwanted Decarboxylation
This workflow provides a logical approach to troubleshooting when decarboxylation is observed in your reaction.
Caption: A step-by-step guide to troubleshoot and minimize unwanted decarboxylation.
References
Technical Support Center: Catalyst Selection for Diethyl 2-(4-chlorophenyl)malonate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for reactions involving the synthesis of Diethyl 2-(4-chlorophenyl)malonate. The primary focus is on the C-alkylation of diethyl malonate with 4-chlorobenzyl halides using phase-transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient method is the C-alkylation of diethyl malonate with a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide) under phase-transfer catalysis (PTC) conditions. PTC is advantageous as it facilitates the reaction between the water-soluble base and the organic-soluble diethyl malonate and alkylating agent, often leading to higher yields and milder reaction conditions compared to traditional methods that require strong, anhydrous bases like sodium ethoxide.[1]
Q2: What is a phase-transfer catalyst and which ones are recommended for this reaction?
A2: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. For the alkylation of diethyl malonate, the PTC helps transport the malonate enolate anion from the solid or aqueous phase into the organic phase.[1] Commonly used and effective PTCs for this type of reaction include quaternary ammonium salts (e.g., Tetrabutylammonium Bromide - TBAB) and crown ethers (e.g., 18-Crown-6). Chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, can be employed for enantioselective syntheses.[2]
Q3: Which base should I use for the deprotonation of diethyl malonate in a PTC system?
A3: A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient and recommended when using a phase-transfer catalyst.[1] The PTC enhances the effective basicity of the carbonate in the organic phase. Stronger bases like potassium hydroxide (KOH) can also be used, particularly in enantioselective reactions.[2] The use of solid bases like potassium carbonate simplifies the workup procedure.
Q4: What are the common side reactions I should be aware of?
A4: The most common side reactions include dialkylation, where the product is alkylated a second time, and elimination (E2) of the 4-chlorobenzyl halide to form an alkene. Hydrolysis of the ester groups can also occur if water is present, especially during workup. Transesterification is a risk if the alcohol of the alkoxide base does not match the ester.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Deprotonation: The base may be too weak, not sufficiently anhydrous, or used in insufficient quantity. | - Ensure the base is finely powdered and anhydrous. - Use a slight excess of the base. - Consider a stronger base like potassium hydroxide if using a robust PTC. |
| Poor Catalyst Activity: The phase-transfer catalyst may be impure or degraded. | - Use a high-purity phase-transfer catalyst. - Ensure the catalyst is appropriate for the chosen solvent system. | |
| Inactive Alkylating Agent: The 4-chlorobenzyl halide may have degraded. | - Use a fresh or purified batch of the 4-chlorobenzyl halide. | |
| Formation of Dialkylated Product | Incorrect Stoichiometry: Using an excess of the alkylating agent or base can promote a second alkylation. | - Use a 1:1 molar ratio of diethyl malonate to the 4-chlorobenzyl halide. A slight excess of diethyl malonate can favor mono-alkylation. - Add the 4-chlorobenzyl halide slowly to the reaction mixture. |
| High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation. | - Perform the reaction at a lower temperature and monitor the progress. | |
| Formation of Alkene Byproduct | Competing E2 Elimination: This is more likely with stronger bases and higher temperatures. | - Use a milder base like potassium carbonate. - Maintain a controlled, lower reaction temperature. |
| Hydrolysis of Ester Groups | Presence of Water: Water in the reaction mixture or during workup can lead to the formation of the corresponding carboxylic acid. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize contact with aqueous acid or base during workup, especially at elevated temperatures. |
Quantitative Data Presentation
The following table summarizes reaction conditions and outcomes for the synthesis of a closely related compound, 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-chlorobenzyl)-2-methylmalonate, via phase-transfer catalysis, which provides a strong indication of the efficacy of this methodology.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 30 | 99 | [2] |
Experimental Protocols
Protocol: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a procedure for a similar α-alkylation of a malonate ester using a phase-transfer catalyst.[2]
Materials:
-
Diethyl malonate
-
4-Chlorobenzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Tetrabutylammonium bromide (TBAB)
-
Toluene, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq.), powdered anhydrous potassium carbonate (2.0 eq.), and tetracyclohexylammonium bromide (0.05 eq.).
-
Add anhydrous toluene to the flask.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 4-chlorobenzyl bromide (1.0 eq.) to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Diethyl 2-(4-chlorophenyl)malonate and Structurally Related Malonic Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of Diethyl 2-(4-chlorophenyl)malonate, a key intermediate in organic synthesis. Its performance is objectively compared with structurally similar alternatives, supported by physicochemical data and a representative experimental protocol. This document aims to assist researchers in selecting the optimal malonic ester for their specific synthetic needs, particularly in the fields of medicinal chemistry and drug development.
Malonic esters are foundational reagents in C-C bond formation, most notably in the malonic ester synthesis, which allows for the creation of a wide array of substituted carboxylic acids.[1] The introduction of an aryl group, such as the 4-chlorophenyl substituent, provides a valuable scaffold for building complex molecules and active pharmaceutical ingredients (APIs).[2] This guide explores the properties of this compound and compares it against its unsubstituted parent compound, Diethyl malonate, as well as phenyl and methoxy-substituted analogues.
Physicochemical Properties
The selection of a synthetic reagent is often guided by its fundamental physicochemical properties. The following table summarizes key data for this compound and its alternatives.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 1,3-Diethyl 2-(4-chlorophenyl)propanedioate | 19677-37-3 | C₁₃H₁₅ClO₄ | 270.71[3] | Aryl halide moiety for further cross-coupling reactions. |
| Diethyl Phenylmalonate | Diethyl 2-phenylpropanedioate | 83-13-6 | C₁₃H₁₆O₄ | 236.27[4] | Unsubstituted aromatic ring; precursor for drugs like phenobarbital.[4] |
| Diethyl 2-(4-methoxyphenyl)malonate | Diethyl 2-(4-methoxyphenyl)propanedioate | 23197-67-3 | C₁₄H₁₈O₅ | 266.29[5] | Electron-donating methoxy group on the phenyl ring. |
| Diethyl Malonate | Diethyl propanedioate | 105-53-3 | C₇H₁₂O₄ | 160.17[6] | Versatile parent compound for general malonic ester synthesis.[6] |
Performance in Synthetic Applications
The primary application of these compounds is as nucleophilic synthons following deprotonation of the acidic α-carbon. The presence of the aryl group directly on the malonate avoids the often difficult step of arylating diethyl malonate, as aryl halides are typically poor electrophiles for this reaction.[4]
A common and crucial reaction is the alkylation of the α-carbon. The performance of these malonates can be compared by their typical yields in such reactions. The following table provides a representative comparison for an ethylation reaction, a common subsequent step in building more complex molecules.
| Compound | Reactant | Base | Solvent | Product | Typical Yield (%) |
| Diethyl Phenylmalonate | Bromoethane | Sodium Ethoxide | Ethanol | Diethyl 2-ethyl-2-phenylmalonate | ~89%[7] |
| Diethyl Malonate | Alkyl Halide | Sodium Ethoxide | Ethanol | Diethyl 2-alkylmalonate | 70-90% (General) |
Experimental Protocols
A detailed methodology for a key synthetic step provides a practical benchmark for performance. The following is a representative protocol for the alkylation of an aryl-substituted diethyl malonate.
Protocol: Synthesis of Diethyl 2-ethyl-2-phenylmalonate via Alkylation [7]
-
Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol. To this solution, add one equivalent of Diethyl Phenylmalonate. The mixture is stirred at a controlled temperature of 50-60°C for approximately 2 hours to ensure complete formation of the corresponding enolate.[7]
-
Solvent Removal: Slowly remove the ethanol solvent under normal atmospheric pressure.
-
Alkylation: Once the distillate is no longer produced, add 1.2 to 1.5 equivalents of bromoethane dropwise. The addition should be controlled to maintain the reaction temperature between 55-65°C.[7]
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to a temperature of 75-100°C and maintained for 6 hours to drive the alkylation to completion.[7]
-
Workup: After cooling, the excess bromoethane is removed under normal pressure. The reaction mixture is then neutralized with a dilute acid (e.g., sulfuric acid) and washed with brine.
-
Purification: The final product, Diethyl 2-ethyl-2-phenylmalonate, is isolated. Further purification can be achieved through vacuum distillation.
This protocol can be adapted for this compound, with minor adjustments to reaction times or temperatures as needed based on empirical results.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for a malonic ester synthesis, a core application for this compound and its analogues.
Caption: General workflow of the Malonic Ester Synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. nbinno.com [nbinno.com]
- 3. achmem.com [achmem.com]
- 4. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 5. Diethyl 2-(4-methoxyphenyl)malonate | C14H18O5 | CID 2785178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
A Comparative Guide to the NMR Spectral Data of Diethyl Phenylmalonates
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for diethyl 2-phenylmalonate. The predicted shifts for diethyl 2-(4-chlorophenyl)malonate are based on the known electronic effects of a chlorine atom at the para position of a benzene ring.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Diethyl 2-phenylmalonate | Ar-H (ortho, meta, para) | ~7.35-7.25 | m | - |
| CH (methine) | ~4.65 | s | - | |
| CH₂ (methylene) | ~4.20 | q | 7.1 | |
| CH₃ (methyl) | ~1.25 | t | 7.1 | |
| This compound (Predicted) | Ar-H (protons ortho to Cl) | Downfield shift (>7.3 ppm) | d | ~8-9 |
| Ar-H (protons meta to Cl) | ~7.3 ppm | d | ~8-9 | |
| CH (methine) | No significant change (~4.65 ppm) | s | - | |
| CH₂ (methylene) | No significant change (~4.20 ppm) | q | 7.1 | |
| CH₃ (methyl) | No significant change (~1.25 ppm) | t | 7.1 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Diethyl 2-phenylmalonate | C=O (ester carbonyl) | ~168 |
| Ar-C (quaternary) | ~135 | |
| Ar-CH (para) | ~129 | |
| Ar-CH (ortho) | ~128.5 | |
| Ar-CH (meta) | ~128 | |
| O-CH₂ (methylene) | ~62 | |
| CH (methine) | ~58 | |
| CH₃ (methyl) | ~14 | |
| This compound (Predicted) | C=O (ester carbonyl) | No significant change (~168 ppm) |
| Ar-C (ipso to malonate) | Slightly downfield shift (>135 ppm) | |
| Ar-C (ipso to Cl) | ~134 ppm | |
| Ar-CH (protons ortho to Cl) | ~130 ppm | |
| Ar-CH (protons meta to Cl) | ~129 ppm | |
| O-CH₂ (methylene) | No significant change (~62 ppm) | |
| CH (methine) | No significant change (~58 ppm) | |
| CH₃ (methyl) | No significant change (~14 ppm) |
Experimental Protocols
The following is a standard experimental protocol for acquiring NMR spectra of small organic molecules like diethyl phenylmalonates.
Sample Preparation
-
Sample Quantity: Weigh approximately 10-20 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Spectrometer Parameters
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between diethyl 2-phenylmalonate and its para-chloro and para-methyl substituted analogues, highlighting the position of the substituent on the phenyl ring.
Caption: Structural relationship of para-substituted diethyl 2-phenylmalonates.
A Comparative Guide to Diethyl 2-(4-chlorophenyl)malonate and Other Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl 2-(4-chlorophenyl)malonate with other common malonic esters, focusing on physicochemical properties, reactivity, and applications in organic synthesis. The information is supported by experimental data and detailed protocols to assist in reaction planning and optimization.
Introduction to Malonic Esters
Malonic esters, particularly diethyl malonate, are cornerstone reagents in organic synthesis.[1] Their utility stems from the acidity of the α-protons located on the central methylene group (-CH₂-), which is flanked by two electron-withdrawing carbonyl groups.[2][3] This structural feature facilitates the formation of a stabilized enolate ion, a potent nucleophile used extensively in carbon-carbon bond formation.[4][5][6]
The general structure of a malonic ester allows for one or two substitutions at the α-carbon, leading to a vast array of substituted carboxylic acids and other important chemical entities after subsequent hydrolysis and decarboxylation.[7] this compound is a pre-substituted derivative, offering a more direct synthetic route to molecules incorporating a 4-chlorophenylacetic acid moiety, a common structural motif in pharmaceuticals.
Physicochemical Properties: A Comparative Overview
The introduction of a substituent on the α-carbon significantly alters the physical properties of the malonic ester. The following table summarizes the key physicochemical properties of this compound and the parent Diethyl malonate.
| Property | This compound | Diethyl malonate |
| Molecular Formula | C₁₃H₁₅ClO₄[8] | C₇H₁₂O₄[9][10] |
| Molecular Weight | 270.71 g/mol [8] | 160.17 g/mol [9][10][11] |
| Appearance | - | Colorless liquid[9][10][12] |
| Boiling Point | - | 199 °C[3][9][11] |
| Melting Point | - | -50 °C[9][10][11] |
| Density | - | 1.055 g/mL at 25 °C[9][11] |
| pKa of α-H | Higher than 13 (due to single α-H) | ~13 |
Reactivity and Synthetic Applications
The primary value of malonic esters lies in their reactivity. The presence of the 4-chlorophenyl group creates notable differences in reaction pathways compared to unsubstituted malonates.
Malonic Ester Synthesis (Alkylation)
The classic malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[4][6] The process involves alkylation of the enolate followed by hydrolysis and decarboxylation.
-
Diethyl Malonate (Unsubstituted): Can be mono- or di-alkylated sequentially, allowing the introduction of two different R-groups. This flexibility is a key advantage.[1][4]
-
This compound: This ester has only one remaining acidic α-proton. Therefore, it can only be alkylated once. The electron-withdrawing nature of the 4-chlorophenyl group enhances the acidity of the remaining proton, potentially facilitating enolate formation. This makes it an excellent precursor for α-(4-chlorophenyl) substituted carboxylic acids.
Caption: Workflow of the Malonic Ester Synthesis.
Knoevenagel Condensation
This condensation reaction involves an active methylene compound and a carbonyl compound (aldehyde or ketone), typically catalyzed by a weak base like piperidine.[13][14][15] It is a crucial method for forming carbon-carbon double bonds.
-
Diethyl Malonate: Readily reacts with aldehydes and ketones to form α,β-unsaturated products.[15]
-
This compound: Can also participate in Knoevenagel condensations. The reaction proceeds via the single remaining active hydrogen to yield a more complex, sterically hindered unsaturated product. A recent study demonstrated the use of boric acid as an effective catalyst for the Knoevenagel condensation between 4-chlorobenzaldehyde and various active methylene compounds.[16]
Caption: Mechanism of the Knoevenagel Condensation.
Cyclocondensation Reactions
Malonic esters are key building blocks for synthesizing six-membered heterocyclic compounds, such as barbiturates and pyrimidines, by reacting with 1,3-dinucleophiles like urea or amidines.[17] this compound can be used in these reactions to produce heterocyclic systems bearing a 4-chlorophenyl substituent, which can be of significant interest in medicinal chemistry for modulating biological activity.[18]
Experimental Protocols
The following are representative protocols for key reactions involving malonic esters. Researchers should adapt these based on the specific substrate and scale.
Protocol: Knoevenagel Condensation of a Malonic Ester with an Aromatic Aldehyde
This protocol is adapted from established procedures for the Knoevenagel condensation.[13][16]
Objective: To synthesize an ethyl arylidenemalonate via Knoevenagel condensation.
Materials:
-
Malonic Ester (e.g., Diethyl malonate): 1.0 equivalent
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.05 equivalents
-
Piperidine: 0.1 equivalents
-
Toluene or Ethanol: Solvent
-
Molecular Sieves (optional, for dehydration)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add the malonic ester, aromatic aldehyde, and solvent.
-
Add piperidine as a catalyst.
-
Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap or by TLC analysis. The reaction typically takes 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure α,β-unsaturated ester.
Protocol: Mono-Alkylation of Diethyl Malonate
This protocol outlines the standard procedure for the alkylation of diethyl malonate, a foundational step in malonic ester synthesis.[4][5]
Objective: To synthesize a mono-alkylated diethyl malonate.
Materials:
-
Sodium metal: 1.05 equivalents
-
Anhydrous Ethanol: Solvent
-
Diethyl malonate: 1.0 equivalent
-
Alkyl Halide (e.g., Benzyl bromide): 1.0 equivalent
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol in a three-necked flask to prepare a fresh solution of sodium ethoxide.
-
Once all the sodium has reacted and the solution has cooled, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add the alkyl halide dropwise to the reaction mixture. An SN2 reaction will occur.[5]
-
Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product via vacuum distillation or column chromatography.
Conclusion
The choice between this compound and an unsubstituted malonic ester like diethyl malonate is dictated by the synthetic target.
-
Diethyl Malonate offers maximum flexibility, serving as a synthetic equivalent of a ⁻CH₂COOH synthon and allowing for the sequential introduction of two different alkyl groups.
-
This compound is a more specialized building block. It is the ideal starting material for synthesizing α-substituted carboxylic acids that must contain a 4-chlorophenyl group, thereby streamlining the synthetic route and avoiding the need to introduce this group separately.
For drug development professionals, having access to pre-functionalized building blocks like this compound can significantly accelerate the synthesis of target molecules and libraries for structure-activity relationship (SAR) studies.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. manavchem.com [manavchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. achmem.com [achmem.com]
- 9. chembk.com [chembk.com]
- 10. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diethyl malonate ReagentPlus , 99 105-53-3 [sigmaaldrich.com]
- 12. Page loading... [guidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 17. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
Comparative Analysis of the Biological Activity of Diethyl 2-(4-chlorophenyl)malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Diethyl 2-(4-chlorophenyl)malonate derivatives, focusing on their antifungal, cytotoxic, and antibacterial properties. The information presented is based on available experimental data, with detailed methodologies for key assays and visual representations of experimental workflows to support further research and development in this area.
Antifungal Activity
A notable biological activity of this compound derivatives is their potential as antifungal agents. Research has specifically highlighted the efficacy of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate against the plant pathogen Fusarium oxysporum.
Quantitative Data Summary: Antifungal Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Diethyl 2-((arylamino)methylene)malonate derivatives against Fusarium oxysporum.
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) against F. oxysporum |
| 1 | 4-Chloro | 35 |
| 2 | 2-Nitro | 0.32 |
| 3 | 4-Nitro | 1.8 |
| 4 | 4-Methyl | 1.1 |
| 5 | None (Aniline) | 0.013 |
Data sourced from a study on Diethyl 2-((arylamino)methylene)malonates as mycelial growth inhibitors.[1][2]
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay[1]
1. Fungal Strain and Culture Conditions:
-
The phytopathogen Fusarium oxysporum is used.
-
The fungus is maintained on Potato Dextrose Agar (PDA) at 25 °C.
2. Preparation of Test Compounds:
-
The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared to achieve the desired test concentrations.
3. Assay Procedure:
-
The antifungal activity is evaluated by measuring the growth halo of the fungus in the presence of the test compounds.
-
The culture medium consists of 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in distilled water.
-
The medium is sterilized and 20 mL is poured into sterile Petri dishes.
-
The test compounds at various concentrations (e.g., 0.01, 0.1, 1, 5, and 10 µg/µL) are dispersed in the supplemented medium within a 12-well glass plate.
-
A 1-mm plug from an 8-day-old fungal culture is placed in the center of each well.
-
The plate is incubated in a humid chamber for 72 hours at 25 °C.
4. Data Analysis:
-
The diameter of the fungal growth halo is measured.
-
The percentage of mycelial growth inhibition is calculated relative to a control (medium with solvent but without the test compound).
-
The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is determined from the dose-response curve.
5. Determination of Fungistatic vs. Fungicidal Activity:
-
The fungal plug from the highest concentration of the test compound is transferred to a fresh, non-amended PDA medium.
-
After 72 hours of incubation, the plate is observed for mycelial growth.
-
The absence of growth indicates fungicidal activity, while the presence of growth suggests fungistatic activity.
Experimental Workflow: Antifungal Activity Screening
Caption: Workflow for antifungal activity screening.
Cytotoxic Activity
Experimental Protocol: MTT Assay for Cytotoxicity[3][4][5]
1. Cell Lines and Culture Conditions:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a normal cell line (e.g., HEK293) are used.
-
Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
Stock solutions of the test compounds are prepared in DMSO.
-
Serial dilutions of the compounds are made in the culture medium.
-
The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.
4. MTT Assay:
-
After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Experimental Workflow: Cytotoxicity Screening (MTT Assay)
References
A Comparative Guide to Substituted Phenylmalonates in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylmalonates are versatile C3 synthons extensively utilized in organic synthesis, particularly in the construction of complex molecular architectures prevalent in pharmaceuticals and biologically active compounds. Their utility is significantly enhanced in the realm of asymmetric catalysis, where the electronic and steric nature of substituents on the phenyl ring can profoundly influence reaction outcomes. This guide provides a comparative analysis of the performance of various substituted phenylmalonates and their reaction partners in key catalytic transformations, supported by experimental data from peer-reviewed literature.
Data Presentation: Performance in Asymmetric Michael Additions
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The following data, adapted from studies on organocatalytic and metal-catalyzed Michael additions, illustrates the impact of substituents on the yield and enantioselectivity of reactions involving malonates and substituted electrophiles. While the data primarily showcases variations in the Michael acceptor, it provides valuable insights into how electronic and steric factors, analogous to those in substituted phenylmalonates, govern catalytic performance.
Table 1: Organocatalytic Michael Addition of Diethyl Malonate to Substituted trans-β-Nitrostyrenes
This table summarizes the results of the enantioselective Michael addition of diethyl malonate to various substituted trans-β-nitrostyrenes, catalyzed by a bifunctional 2-aminoDMAP/urea organocatalyst. The data highlights how electron-donating and electron-withdrawing groups on the phenyl ring of the nitrostyrene influence the reaction's efficiency and stereochemical outcome.
| Entry | Substituent (R) on Nitrostyrene | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 95 | 94 |
| 2 | 4-Methyl | 90 | 92 |
| 3 | 4-Methoxy | 85 | 90 |
| 4 | 4-Chloro | 92 | 95 |
| 5 | 4-Bromo | 93 | 96 |
| 6 | 4-Nitro | 65 | 80 |
| 7 | 2-Chloro | 88 | 91 |
| 8 | 2-Bromo | 89 | 93 |
Data adapted from Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-aminoDMAP/urea. Middle East Technical University.
Table 2: Nickel-Catalyzed Enantioselective Michael Addition of Diethyl Malonate to Substituted Chalcones
This table presents the performance of a Nickel-Sparteine complex in catalyzing the Michael addition of diethyl malonate to chalcones bearing different substituents on one of the aromatic rings. This data demonstrates the catalyst's effectiveness across a range of electronically diverse substrates.
| Entry | Substituent (R) on Chalcone | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 90 | 86 |
| 2 | 4-Methyl | 88 | 85 |
| 3 | 4-Methoxy | 85 | 82 |
| 4 | 4-Chloro | 91 | 88 |
| 5 | 4-Bromo | 91 | 88 |
| 6 | 4-Nitro | 80 | 80 |
| 7 | 2-Chloro | 87 | 84 |
Data adapted from Chopade, M. U., & et al. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the catalytic reactions presented.
General Procedure for Asymmetric Organocatalytic Michael Addition of Diethyl Malonate to trans-β-Nitrostyrenes
To a solution of the substituted trans-β-nitrostyrene (0.2 mmol) in toluene (0.5 mL) was added the bifunctional 2-aminoDMAP/urea organocatalyst (5 mol%, 0.01 mmol). The mixture was stirred for 5 minutes at room temperature, followed by the addition of diethyl malonate (0.3 mmol). The reaction was stirred at room temperature for the time specified in the original study and monitored by TLC. Upon completion, the reaction mixture was directly purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Procedure for Nickel-Catalyzed Enantioselective Michael Addition of Diethyl Malonate to Chalcones
In a flame-dried Schlenk tube under an inert atmosphere, NiCl₂ (10 mol%) and (-)-sparteine (10 mol%) were dissolved in dry toluene (1.0 mL). The mixture was stirred at room temperature for 30 minutes. The substituted chalcone (1.0 mmol) was then added, and the mixture was stirred for an additional 10 minutes. Diethyl malonate (1.2 mmol) was added dropwise, and the reaction was stirred at 25°C for the time indicated in the source literature. The reaction was quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography to give the product. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Comparative Analysis of Mass Spectrometry Techniques for Diethyl 2-(4-chlorophenyl)malonate
This guide provides a comparative analysis of mass spectrometry-based methods for the characterization of Diethyl 2-(4-chlorophenyl)malonate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering insights into expected fragmentation patterns, experimental protocols, and alternative analytical approaches.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound (Molecular Formula: C₁₃H₁₅ClO₄, Molecular Weight: 270.71 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions. While a publicly available experimental mass spectrum for this specific compound is not readily accessible, the fragmentation pattern can be predicted based on the analysis of similar 2-substituted diethyl malonate derivatives.[1]
A primary fragmentation pathway for compounds in this class involves the loss of the diethyl malonate moiety.[1] The stability of the resulting carbocation significantly influences the fragmentation pattern.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation |
| 270/272 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 225/227 | [M - OEt]⁺ | Loss of an ethoxy radical (•OCH₂CH₃). |
| 197/199 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl radical (•COOCH₂CH₃). |
| 169/171 | [M - COOEt - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 197/199 fragment. |
| 141/143 | [ClC₆H₄CH₂]⁺ | Formation of the 4-chlorobenzyl cation. |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
| 115 | [M - ClC₆H₄CH]⁺ | Loss of the chlorophenylmethyl radical. |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Experimental Protocols
While a specific, validated protocol for this compound is not available in the public domain, a general Gas Chromatography-Mass Spectrometry (GC-MS) method can be proposed for its analysis.
Proposed GC-MS Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Alternative Analytical Techniques
Besides mass spectrometry, other analytical techniques can be employed for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity, provides structural information. | Requires volatile and thermally stable compounds. |
| LC-MS | Separation by liquid chromatography and detection by mass spectrometry. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. | Can be more complex to develop methods; potential for matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Provides information about functional groups present. | Limited structural information for complex molecules, lower sensitivity. |
Visualizations
Fragmentation Pathway of this compound
Caption: Predicted electron ionization fragmentation pathway of this compound.
General Analytical Workflow
Caption: A generalized workflow for the analysis of chemical compounds.
References
A Comparative Guide to the Reactivity of Diethyl 2-(4-chlorophenyl)malonate and Diethyl phenylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Diethyl 2-(4-chlorophenyl)malonate and Diethyl phenylmalonate. The introduction of a chloro-substituent on the phenyl ring significantly influences the electronic properties of the molecule, thereby affecting its reactivity in various organic transformations. This document outlines the theoretical basis for these differences and presents available experimental data and protocols for key reactions, including hydrolysis, alkylation, and Michael addition.
Introduction
Diethyl phenylmalonate is a versatile precursor in organic synthesis, notably in the preparation of barbiturates and other pharmaceuticals.[1] Its reactivity is centered around the acidity of the alpha-proton and the susceptibility of the ester groups to nucleophilic attack. The addition of a chlorine atom at the para-position of the phenyl ring in this compound introduces an electron-withdrawing group, which is expected to modulate its reactivity. This guide explores the implications of this substitution.
Theoretical Comparison of Reactivity
The primary difference in reactivity between this compound and Diethyl phenylmalonate stems from the electronic effect of the para-chloro substituent. Chlorine is an electronegative atom and exerts a negative inductive effect (-I), withdrawing electron density from the phenyl ring. This electron withdrawal has several predictable consequences:
-
Increased Acidity of the α-Proton: The electron-withdrawing nature of the 4-chlorophenyl group is expected to increase the acidity of the proton on the central carbon (the α-carbon) of the malonate.[2] This is because the resulting carbanion (enolate) is stabilized by the delocalization of the negative charge onto the electron-deficient aromatic ring. A more acidic α-proton means that a weaker base or milder conditions can be used to generate the enolate for subsequent reactions.
-
Enhanced Electrophilicity of Carbonyl Carbons: The inductive effect of the chloro substituent will also make the carbonyl carbons of the ester groups more electrophilic. This should, in principle, increase the rate of nucleophilic attack on the ester, such as in hydrolysis reactions.
Based on these electronic effects, this compound is predicted to be more reactive than Diethyl phenylmalonate in reactions involving the deprotonation of the α-carbon and in reactions where the carbonyl carbon is attacked by a nucleophile.
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in the table below for easy comparison.
| Property | This compound | Diethyl phenylmalonate |
| Molecular Formula | C₁₃H₁₅ClO₄ | C₁₃H₁₆O₄ |
| Molecular Weight | 270.71 g/mol | 236.26 g/mol |
| CAS Number | 19677-37-3 | 83-13-6 |
| Appearance | - | Colorless to light yellow liquid |
| Boiling Point | - | 170-172 °C at 14 mmHg |
| Melting Point | - | 16 °C |
| Density | - | 1.095 g/mL at 25 °C |
Data for this compound is not as readily available in the literature.
Experimental Protocols and Reactivity Comparison
While direct, side-by-side quantitative comparisons of reaction rates and yields under identical conditions are scarce in the published literature, we can infer reactivity differences from existing protocols and studies on related compounds.
Hydrolysis
The hydrolysis of diethyl arylmalonates to their corresponding malonic acids is a fundamental transformation. The increased electrophilicity of the carbonyl carbons in this compound suggests it should undergo hydrolysis more readily than Diethyl phenylmalonate under basic conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis of Diethyl Phenylmalonate
A general procedure for the hydrolysis of a diethyl malonate derivative is as follows:
-
Dissolution: Dissolve the diethyl arylmalonate in a suitable solvent mixture, such as ethanol and water.
-
Base Addition: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2.5 equivalents).
-
Heating: Heat the reaction mixture to reflux for a period of 3-4 hours to ensure complete hydrolysis of both ester groups.
-
Acidification: After cooling the reaction to room temperature, carefully acidify the mixture with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2.
-
Extraction: Extract the resulting dicarboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude malonic acid, which can be further purified by recrystallization.
While a specific kinetic study directly comparing the two title compounds was not found, studies on the hydrolysis of other substituted esters show that electron-withdrawing groups generally accelerate the rate of alkaline hydrolysis.
Alkylation
The alkylation of diethyl malonates is a classic C-C bond-forming reaction that proceeds via the enolate intermediate. The higher acidity of the α-proton in this compound should facilitate its deprotonation and subsequent alkylation.
Experimental Protocol: C-Alkylation of Diethyl Malonate Derivatives
The following is a general protocol for the C-alkylation of a diethyl malonate:
-
Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol by carefully reacting sodium metal with ethanol under an inert atmosphere.
-
Enolate Formation: To the stirred solution of sodium ethoxide, add the diethyl arylmalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylating Agent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.0 equivalent) dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]
It is anticipated that under identical conditions, the alkylation of this compound would proceed with a higher yield or at a faster rate compared to Diethyl phenylmalonate due to the more favorable enolate formation.
Michael Addition
In the Michael addition, the malonate enolate acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. The enhanced nucleophilicity of the enolate derived from this compound, due to the stabilizing effect of the chloro-substituent, may lead to higher yields or faster reaction rates in Michael additions.
Experimental Protocol: Michael Addition to a Chalcone Derivative
The following protocol describes a typical Michael addition of a diethyl malonate to a chalcone:
-
Catalyst/Base: In a dry flask under an inert atmosphere, dissolve a suitable base (e.g., potassium tert-butoxide) or a catalyst in an appropriate solvent (e.g., CH₂Cl₂ or toluene).
-
Reactant Addition: Add the chalcone derivative (1.0 equivalent) to the mixture.
-
Nucleophile Addition: Slowly add the diethyl arylmalonate (typically 1.1-1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Studies on the Michael addition of diethyl malonate to various chalcones have reported good to excellent yields (72-94%).[4] While no direct comparative study was found, the electronic effects suggest that this compound could be a more efficient Michael donor.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Electronic effect of the 4-chloro group on reactivity.
General Experimental Workflow for Malonate Reactions
Caption: Typical workflow for reactions involving malonate enolates.
Conclusion
Based on fundamental principles of electronic effects in organic chemistry, this compound is predicted to be more reactive than Diethyl phenylmalonate in reactions that involve the formation of the enolate intermediate (e.g., alkylation and Michael addition) and in reactions involving nucleophilic attack at the ester carbonyl groups (e.g., hydrolysis). The electron-withdrawing chloro group enhances the acidity of the α-proton and increases the electrophilicity of the carbonyl carbons. While direct quantitative experimental data comparing these two specific compounds is limited in the current literature, the provided experimental protocols offer a solid foundation for researchers to explore and quantify these reactivity differences in their own experimental setups. Further studies performing direct kinetic comparisons would be highly valuable to the scientific community.
References
Comparative Spectroscopic Analysis of Diethyl 2-(4-chlorophenyl)malonate and Structurally Related Diesters
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of reaction products is paramount. Diethyl 2-(4-chlorophenyl)malonate and its derivatives are important intermediates in the synthesis of various bioactive molecules. This guide provides a comparative spectroscopic analysis of this compound and two structurally related alternatives: Diethyl 2-phenylmalonate and Diethyl 2-methylmalonate. The data presented herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offers a baseline for researchers to identify and differentiate these compounds, ensuring the integrity of their synthetic pathways.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the selected alternatives. These values are compiled from various spectral databases and scientific literature to provide a clear and objective comparison.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | -CH (malonate) | -CH₂ (ethyl) | -CH₃ (ethyl) | Aromatic/Substituent Protons |
| Diethyl 2-(4-chlorobenzylidene)malonate* | 7.7 (s, 1H) | 4.3 (q, 2H), 4.2 (q, 2H) | 1.3 (t, 3H), 1.2 (t, 3H) | 7.4 (d, 2H), 7.3 (d, 2H) |
| Diethyl 2-phenylmalonate | 4.6 (s, 1H) | 4.2 (q, 4H) | 1.2 (t, 6H) | 7.3-7.4 (m, 5H) |
| Diethyl 2-methylmalonate | 3.4 (q, 1H) | 4.2 (q, 4H) | 1.3 (t, 6H) | 1.4 (d, 3H) |
*Note: Data for Diethyl 2-(4-chlorobenzylidene)malonate is provided as a close structural analog to this compound. The key difference is the exocyclic double bond in the benzylidene structure, which significantly shifts the malonate proton downfield.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C=O (ester) | -CH (malonate) | -CH₂ (ethyl) | -CH₃ (ethyl) | Aromatic/Substituent Carbons |
| Diethyl 2-(4-chlorobenzylidene)malonate* | 166.8, 163.7 | 128.5 | 62.0, 61.8 | 14.1, 13.9 | 141.2, 136.2, 131.8, 130.5, 129.2 |
| Diethyl 2-phenylmalonate | 168.2 | 57.9 | 61.8 | 14.0 | 134.9, 128.8, 128.3, 127.9 |
| Diethyl 2-methylmalonate | 170.6 | 45.9 | 61.5 | 13.7 | 13.7 (-CH₃) |
*Note: As with the ¹H NMR data, the benzylidene structure significantly impacts the chemical shifts of the malonate and aromatic carbons compared to a phenyl-substituted malonate.
IR Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-H Stretch (sp³) | Aromatic C=C Stretch | C-Cl Stretch |
| Diethyl 2-(4-chlorobenzylidene)malonate* | ~1725 | ~1250-1200 | ~2980 | ~1600, ~1490 | ~760 |
| Diethyl 2-phenylmalonate | ~1735 | ~1260-1210 | ~2980 | ~1600, ~1495 | - |
| Diethyl 2-methylmalonate | ~1738 | ~1260-1210 | ~2980 | - | - |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Diethyl 2-(4-chlorobenzylidene)malonate* | 282/284 | 237/239 ([M-OEt]⁺), 209/211 ([M-COOEt]⁺), 173 ([M-COOEt-Cl]⁺) |
| Diethyl 2-phenylmalonate | 236 | 191 ([M-OEt]⁺), 163 ([M-COOEt]⁺), 91 ([C₇H₇]⁺) |
| Diethyl 2-methylmalonate | 174 | 129 ([M-OEt]⁺), 101 ([M-COOEt]⁺), 73 ([COOEt]⁺) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with approximately 1024 scans and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a drop of the neat compound is placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet is prepared by grinding approximately 1 mg of the compound with 100 mg of dry KBr and pressing the mixture into a transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of air (or the KBr pellet) is recorded prior to the sample measurement.
Mass Spectrometry
Mass spectra are obtained using an electron impact (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions is recorded to generate the mass spectrum.
Visualizing Reaction and Analysis Workflows
To further clarify the context of this analysis, the following diagrams illustrate the general synthesis of substituted diethyl malonates and the typical workflow for their spectroscopic characterization.
Caption: General synthesis of this compound.
Caption: Workflow for spectroscopic analysis of reaction products.
This guide serves as a foundational resource for the spectroscopic identification and comparison of this compound and its analogs. By providing clear data tables, detailed experimental protocols, and illustrative workflows, we aim to support researchers in their synthetic and analytical endeavors. For definitive structural confirmation, it is always recommended to compare experimentally obtained data with a certified reference standard.
Assessing the Therapeutic Potential of Diethyl 2-(4-chlorophenyl)malonate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern therapeutics is continually evolving, with a significant focus on the discovery of novel small molecules that exhibit potent and selective biological activity. Among these, derivatives of diethyl malonate have emerged as a versatile scaffold in medicinal chemistry. This guide provides a comparative assessment of the therapeutic potential of a specific subclass, Diethyl 2-(4-chlorophenyl)malonate derivatives, summarizing available experimental data on their synthesis, antifungal, and potential anticancer activities.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often employs well-established organic chemistry reactions. A common and efficient approach for creating derivatives like Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate involves a microwave-assisted, solvent-free reaction, which is a variation of the Gould-Jacobs reaction.[1] This method offers high yields and is environmentally favorable.
The general workflow for this synthesis is outlined below.
Antifungal Potential
Recent studies have highlighted the antifungal properties of Diethyl 2-((arylamino)methylene)malonates (DAMMs).[2] A comparative study against the plant pathogen Fusarium oxysporum revealed promising activity, with the 4-chloro derivative showing notable efficacy.
Data Presentation: Antifungal Activity of DAMM Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of five DAMM derivatives against Fusarium oxysporum.[1]
| Compound ID | R-Group on Phenylamine | Structure | IC50 (µM)[1] |
| 1 | 4-Cl | ![]() | 21.5 |
| 2 | 2-NO2 | ![]() | 0.013 |
| 3 | 4-NO2 | ![]() | 35.0 |
| 4 | 4-Me | ![]() | 28.1 |
| 5 | H | ![]() | 0.15 |
Note: Structures are representational and should be confirmed with chemical structure drawing software.
Experimental Protocol: Antifungal Activity Assay
The antifungal activity was determined by measuring the inhibition of mycelial growth of F. oxysporum.[2]
-
Medium Preparation: A culture medium containing 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in distilled water was prepared and sterilized.
-
Compound Preparation: The test compounds were dispersed in the supplemented medium at five concentrations (ranging from 0.01 to 10 µg/µL).
-
Assay Plate Setup: The medium with the dispersed test compound was added to wells of a 12-well glass plate.
-
Inoculation: A 1-mm plug from an 8-day-old fungal culture was placed onto the center of each well.
-
Incubation: The plate was incubated in a humid chamber for 72 hours at 25°C.
-
Data Analysis: The diameter of the fungal growth halo was measured and compared to an untreated control to calculate the percentage of inhibition and the IC50 value.
Anticancer Potential: An Area for Further Investigation
Initial studies have suggested that compounds containing the 4-chlorobenzamide moiety may possess cytotoxic effects against certain cancer cell lines, making them candidates for further investigation in cancer therapy.[3] Diethyl 2-(2-chloronicotinoyl)malonate, a related structure, is a known intermediate in the synthesis of small molecule kinase inhibitors that can hinder cancer cell growth and promote apoptosis.[4]
Data Presentation: Cytotoxicity of Structurally Related Compounds
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole Derivative | MCF-7 (Breast) | 10.05 ± 1.08 | [5] |
| Thiazoline-Tetralin Derivative | MCF-7 (Breast) | 69.2 | [2] |
| Thiazoline-Tetralin Derivative | A549 (Lung) | >100 | [2] |
| Pyrazole Derivative | MDA-MB-468 (Breast) | 14.97 | [6] |
This data indicates that heterocyclic compounds, some bearing halogenated phenyl rings, can exhibit potent anticancer activity. The absence of specific data for this compound derivatives underscores a significant gap and an opportunity for future research.
Potential Mechanism of Action: Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and generation of reactive oxygen species (ROS).[6][7] While the specific mechanism for this compound derivatives is yet to be elucidated, it is plausible they could act through similar apoptotic pathways.
Experimental Protocol: Cell Viability (MTT) Assay
A standard method to screen for cytotoxic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of approximately 7,500 cells per well and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined from dose-response curves.
Conclusion and Future Outlook
This compound derivatives represent a promising, yet underexplored, class of compounds. The available data strongly supports their potential as antifungal agents, with Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate demonstrating significant activity against Fusarium oxysporum.
The therapeutic potential of these derivatives in oncology remains an open and compelling question. While related structures show anticancer activity, dedicated studies are required to synthesize and screen a library of this compound derivatives against a broad panel of cancer cell lines. Elucidating their specific mechanisms of action will be crucial for any future drug development efforts. The versatility of the malonate scaffold suggests that with further research, these compounds could be optimized to yield potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Diethyl 2-(4-chlorophenyl)malonate
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Diethyl 2-(4-chlorophenyl)malonate, ensuring the protection of both laboratory personnel and the environment.
Safety and Hazard Information
It is crucial to be aware of the hazards associated with this compound before handling or preparing for its disposal. The following table summarizes the key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Category | GHS Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | ! | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | ! | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | ! | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | ! | Warning |
Data sourced from publicly available Safety Data Sheets (SDS).
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through incineration by a licensed professional waste disposal service. This ensures complete destruction of the chemical and prevents environmental contamination.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Protective Clothing: Wear a lab coat or chemical-resistant apron to protect against skin exposure.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal through a Licensed Waste Disposal Service:
-
Primary Method: Incineration: The primary and recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete thermal destruction of the compound.
-
Licensed Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company for proper management.[1] These companies are equipped to handle hazardous chemical waste in compliance with all federal, state, and local regulations.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same disposal route as the chemical itself.[1]
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in the regular trash. This can lead to environmental contamination and may be in violation of regulations.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations regarding chemical waste disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Essential Safety and Logistical Guidance for Handling Diethyl 2-(4-chlorophenyl)malonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Diethyl 2-(4-chlorophenyl)malonate, including personal protective equipment (PPE), handling procedures, first aid measures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] It is advised to wear chemical-resistant gloves, such as PVC.[3] Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Respiratory protection is not typically required under normal use with adequate ventilation. If vapors, mist, or gas are present, use a multi-purpose combination respirator.[4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][5]
-
Take measures to prevent the buildup of electrostatic charge.[4]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry, well-ventilated area.[3]
-
Keep containers tightly closed in a dry and well-ventilated place.[2][4]
-
Store away from incompatible materials and foodstuff containers.[3]
-
Protect containers against physical damage and check regularly for leaks.[3]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Spill and Disposal Procedures
Proper management of spills and waste is crucial to prevent environmental contamination and ensure safety.
Spill Response:
-
Minor Spills: Remove all ignition sources.[3] Clean up spills immediately.[3] Avoid breathing vapors and contact with skin and eyes.[3] Use personal protective equipment.[3][7] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[3] Place in a suitable, labeled container for waste disposal.[3]
-
Major Spills: Clear the area of personnel and move upwind.[3] Alert the Fire Brigade and inform them of the location and nature of the hazard.[3] Wear breathing apparatus plus protective gloves.[3] Prevent the spillage from entering drains or water courses.[3]
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[8]
-
Leave chemicals in their original containers. Do not mix with other waste.[8]
-
Handle uncleaned containers as you would the product itself.[8]
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contact a licensed professional waste disposal service to dispose of this material.[4]
Chemical Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for Chemical Spill Response.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. carlroth.com [carlroth.com]
- 6. vigon.com [vigon.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





